HS-131
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C71H95N7O13S2 |
|---|---|
分子量 |
1318.7 g/mol |
IUPAC名 |
4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C71H95N7O13S2/c1-52-67-63(49-69(2,3)50-64(67)79)78(75-52)56-28-29-57(68(72)80)60(48-56)74-33-17-37-88-39-41-90-43-45-91-44-42-89-40-38-87-36-16-32-73-51-53-22-24-54(25-23-53)55(26-30-65-70(4,5)58-18-8-10-20-61(58)76(65)34-12-14-46-92(81,82)83)27-31-66-71(6,7)59-19-9-11-21-62(59)77(66)35-13-15-47-93(84,85)86/h8-11,18-31,48,73H,12-17,32-47,49-51H2,1-7H3,(H4-,72,74,80,81,82,83,84,85,86) |
InChIキー |
UYNYHTXDTCBXTN-UHFFFAOYSA-N |
異性体SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)/C(=C\C=C\5/C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)/C=C/C7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |
正規SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)C(=CC=C5C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)C=CC7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An Analysis of HS-131 and Its Interaction with Thyroid Cells: A Review of Available Data
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical overview addresses the current understanding of the compound HS-131 and its mechanism of action, with a specific focus on its relevance to thyroid cells. Based on a comprehensive review of existing scientific literature, there is currently no direct evidence or published research detailing the mechanism of action of this compound specifically within thyroid cells or thyroid cancer models. The available information positions this compound primarily as a research tool for studying extracellular Heat Shock Protein 90 (eHsp90) in other cancer types.
This compound: A Probe for Extracellular Hsp90
This compound is a synthetic, cell-impermeable molecule designed to specifically target Heat Shock Protein 90 (Hsp90) located on the exterior of the cell membrane. It is a far-red, Cy5-tethered Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of eHsp90.[1][2] Its primary application in research has been to visualize the expression and subsequent internalization of eHsp90, a process that has been linked to the aggressiveness of cancer cells.[1][2]
Studies have demonstrated that upon binding to eHsp90 on breast cancer cells, this compound induces the aggregation of eHsp90 into distinct clusters which are then internalized by the cell.[1] The degree of this internalization has been observed to correlate with the metastatic potential of the tumor cells.[2]
This compound and its Relation to Thyroid Tissue
The existing literature does not provide evidence for a direct mechanism of action of this compound in thyroid cells. In fact, one key in vivo study using this compound as a fluorescent probe to track eHsp90 expression noted that the thyroid was among the major organs that were "completely devoid of this compound related fluorescence" six hours after injection in a mouse model.[3] This finding suggests a lack of significant binding or uptake of this compound in normal thyroid tissue under the studied conditions.
While Hsp90 itself is a recognized therapeutic target in various cancers, and other Hsp90 inhibitors have been investigated in anaplastic thyroid carcinoma cells, this research did not involve this compound.[1][4] Furthermore, a patent document that discusses Hsp90-targeting drug conjugates lists non-medullary thyroid carcinoma as a potential target for such therapies and mentions this compound as a possible targeting agent.[5] However, this represents a theoretical application rather than the result of direct experimental investigation of this compound in thyroid cancer.
Data Presentation
Due to the absence of studies on this compound's effects on thyroid cells, no quantitative data (e.g., IC50 values, protein expression changes, or cell viability data in thyroid cell lines) can be provided.
Experimental Protocols
Detailed methodologies for experiments involving this compound in thyroid cells are not available in the current body of scientific literature. The primary experimental use of this compound has been in breast cancer cell lines to monitor eHsp90 internalization via fluorescence microscopy.[1][3]
Signaling Pathways and Visualizations
As there is no data describing the signaling pathways affected by this compound in thyroid cells, the creation of corresponding diagrams is not possible. The general mechanism of this compound is as a competitive inhibitor for the ATP-binding pocket of eHsp90. The downstream consequences of this inhibition in thyroid cells have not been elucidated.
Below is a generalized logical workflow illustrating the current understanding of this compound's use as a research probe, derived from studies in non-thyroid cancer models.
Conclusion
References
- 1. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. projectlyme.org [projectlyme.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2019195384A1 - Hsp90-targeting conjugates and formulations thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Radioisotope Iodine-131 (¹³¹I)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the radioisotope Iodine-131 (¹³¹I), often referred to in the context of its medical and industrial applications. It is presumed that the query regarding "HS-131" was a typographical error, as Iodine-131 is the scientifically recognized radioisotope fitting the descriptive context of a medically relevant radioisotope with a short half-life. This guide synthesizes key data on its physical properties, decay characteristics, and biological interactions, supported by experimental methodologies and data visualizations.
Core Properties of Iodine-131
Iodine-131 is a significant radioisotope of iodine that was discovered in 1938 by Glenn Seaborg and John Livingood at the University of California, Berkeley.[1] It is a key product of nuclear fission and is widely utilized in nuclear medicine for both diagnostic and therapeutic purposes.[1][2]
Physical and Chemical Characteristics
Iodine-131 is a non-metallic, purplish-black crystalline solid in its pure form.[3] However, it readily combines with other elements and is typically found as a compound.[3] It dissolves easily in water or alcohol and can undergo sublimation, changing directly from a solid to a gas.[3]
Radiological Data Summary
The fundamental radiological properties of Iodine-131 are summarized in the table below.
| Property | Value | Citations |
| Physical Half-Life | 8.0249 days | [1][4] |
| Decay Mode | Beta (β⁻) and Gamma (γ) | [1][3] |
| Primary Beta Energy | 606 keV (max) | [1] |
| Primary Gamma Energy | 364 keV | [1] |
| Biological Half-Life (unbound) | 120-138 days | [5] |
| Effective Half-Life (unbound) | 7.6 days | [5] |
| Specific Activity (max) | 1.24 x 10⁵ Ci/g (4,600 TBq/g) | [5] |
Radioactive Decay and Cellular Effects
Iodine-131 decays primarily through beta emission, which is responsible for approximately 90% of its radiation damage to tissue.[1] The beta particles have a tissue penetration range of 0.6 to 2 millimeters, leading to localized cellular damage.[1] This decay process transforms Iodine-131 into a stable isotope of Xenon (¹³¹Xe).
Decay Pathway Diagram
The following diagram illustrates the radioactive decay pathway of Iodine-131.
References
An In-depth Technical Guide on the Decay Process and Radiation Emission of Iodine-131
Note to the Reader: The requested technical guide on "HS-131" cannot be fulfilled as "HS" is the symbol for Hassium, an element with no known isotope having a mass number of 131. It is presumed that the intended subject was Iodine-131 (I-131), a radioisotope of significant interest to the target audience of researchers, scientists, and drug development professionals due to its widespread use in medical applications. This guide will, therefore, focus on Iodine-131.
This technical guide provides a comprehensive overview of the nuclear decay process and radiation characteristics of Iodine-131 (I-131). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this radioisotope.
Core Properties of Iodine-131
Iodine-131 is a radioactive isotope of iodine with a physical half-life of approximately 8.02 days.[1][2] It is produced commercially through the nuclear fission of uranium or by neutron irradiation of natural tellurium in a nuclear reactor.[1][3] Due to its emission of both beta particles and gamma radiation, I-131 is valuable for therapeutic and diagnostic purposes, particularly in nuclear medicine.[3][4]
Decay Process and Radiation Emission
Iodine-131 undergoes beta-minus (β-) decay, transforming into a stable isotope of Xenon (Xe-131).[5][6] This process involves the conversion of a neutron within the nucleus into a proton, with the emission of a beta particle (an electron) and an antineutrino.[7] The decay process primarily populates excited states of Xenon-131, which then de-excite by emitting gamma rays.[8]
The primary emissions from the decay of I-131 are beta particles with a maximum energy of 606 keV and gamma rays with an energy of 364 keV.[1] Approximately 90% of its radiation damage to tissue is caused by beta radiation, while the remaining 10% is from its gamma radiation.[1]
The following tables summarize the key quantitative data for the decay and radiation emissions of Iodine-131.
Table 1: General Properties of Iodine-131
| Property | Value |
| Half-life | 8.0249 days[1] |
| Decay Mode | Beta-minus (β-) and Gamma (γ)[1][9] |
| Decay Product | Xenon-131 (131Xe)[1][5] |
| Decay Energy | 0.971 MeV[1] |
| Mean Beta Energy | 192 keV[10] |
| Critical Organ | Thyroid Gland[10] |
Table 2: Principal Beta and Gamma Emissions of Iodine-131
| Radiation Type | Energy (keV) | Emission Probability per Decay (%) |
| Beta (β-) | 606.3 (Maximum) | 89.9[2][11] |
| Beta (β-) | 333.8 (Maximum) | 7.21[11] |
| Beta (β-) | 247.9 (Maximum) | 2.11[11] |
| Gamma (γ) | 364.49 | 81.7[2][11][12] |
| Gamma (γ) | 636.99 | 7.17[11][12] |
| Gamma (γ) | 284.31 | 6.14[11][12] |
| Gamma (γ) | 722.91 | 1.773[11] |
| Gamma (γ) | 80.19 | 2.62[11][12] |
Mandatory Visualizations
The following diagram illustrates the primary decay pathway of Iodine-131 to stable Xenon-131.
Caption: Decay process of Iodine-131 to stable Xenon-131.
Iodine, including I-131, is actively transported into thyroid follicular cells by the sodium-iodide symporter (NIS). This biological mechanism is the basis for the diagnostic and therapeutic use of I-131 for thyroid conditions.
Caption: Cellular mechanism of Iodine-131 uptake by the thyroid gland.
Experimental Protocols
Detailed experimental protocols for the characterization of I-131 are well-established. The following sections outline the methodologies for key experiments.
Gamma ray spectroscopy is employed to identify and quantify the gamma-emitting radionuclides present in a sample.
-
Objective: To measure the energy and intensity of gamma rays emitted from an I-131 source.
-
Methodology:
-
Detector Setup: A High-Purity Germanium (HPGe) detector is typically used for its excellent energy resolution. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.
-
Calibration: The spectrometer is calibrated for energy and efficiency using standard radioactive sources with well-known gamma emission energies and intensities.
-
Sample Preparation: An I-131 source of known activity is placed at a defined distance from the detector.
-
Data Acquisition: The detector is connected to a multi-channel analyzer (MCA) which records the gamma ray spectrum. The acquisition is run for a sufficient time to obtain statistically significant data.
-
Data Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma emissions of I-131. The energy of each peak is determined, and the net peak area is used to calculate the emission probability of each gamma ray, after correcting for detector efficiency and source activity.
-
The half-life of I-131 can be determined by measuring the decrease in its activity over time.
-
Objective: To experimentally determine the physical half-life of Iodine-131.
-
Methodology:
-
Instrumentation: A stable radiation detection system, such as a Geiger-Müller counter or a gamma spectrometer, is used.
-
Source Preparation: A sample of I-131 is prepared and placed in a fixed geometry relative to the detector to ensure consistent measurement conditions.
-
Initial Measurement: The initial count rate of the sample is measured.
-
Repeated Measurements: The count rate is measured at regular intervals (e.g., daily) over a period of several half-lives (e.g., 3-4 weeks). All measurements are corrected for background radiation.
-
Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points should fall on a straight line. The slope of this line is equal to the negative of the decay constant (λ). The half-life (T1/2) is then calculated using the formula: T1/2 = ln(2) / λ.
-
This clinical procedure measures the amount of radioactive iodine taken up by the thyroid gland.
-
Objective: To quantify the thyroid's ability to accumulate iodine, which is crucial for diagnosing thyroid disorders and calculating therapeutic doses of I-131.
-
Methodology:
-
Patient Preparation: The patient is typically required to fast for a few hours before the test. A history is taken to identify any interfering medications or recent iodine exposure.[5]
-
Administration of Radiotracer: A known activity of I-131 (or more commonly for diagnostic purposes, I-123) is administered orally in capsule or liquid form.[5]
-
Uptake Measurement: At specific time points, usually 4-6 hours and 24 hours after administration, the radioactivity in the patient's thyroid is measured using a gamma probe or a gamma camera.[1][5]
-
Standard Measurement: A standard, identical to the administered dose, is measured in a neck phantom to simulate the patient's neck geometry.
-
Calculation: The percentage of iodine uptake is calculated by comparing the net counts from the patient's thyroid to the net counts from the standard, after correcting for background radiation and radioactive decay.[9]
-
Caption: Workflow for a typical Iodine-131 thyroid uptake measurement.
References
- 1. apps.ausrad.com [apps.ausrad.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Calibration of a SPECT-CT gamma camera for measurement in vivo 131I in thyroid of the exposed population in nuclear or radiological emergency situations [inis.iaea.org]
- 4. radiation - How to detect Iodine 131? - Physics Stack Exchange [physics.stackexchange.com]
- 5. uclahealth.org [uclahealth.org]
- 6. Determination of effective half-life of 131I in thyroid cancer patients using remote dose-rate meter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing effective half-life of I-131 in 39 thyroid cancer patients at Dong Nai General Hospital | Nuclear Science and Technology [jnst.vn]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Discovery and Pioneering Medical Applications of Iodine-131
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the seminal discovery of Iodine-131 and its transformative role in the dawn of nuclear medicine. We will delve into the core scientific principles, historical context, and the pioneering experimental work that established I-131 as a cornerstone in the diagnosis and treatment of thyroid disorders. This document offers a technical examination of the early methodologies, quantitative outcomes, and the fundamental biochemical pathways that underpin the therapeutic efficacy of this remarkable radionuclide.
The Dawn of a New Era: The Discovery of Iodine-131
The journey of Iodine-131 from a laboratory curiosity to a clinical mainstay began in 1938 at the University of California, Berkeley. In the burgeoning field of nuclear physics, Glenn T. Seaborg and John Livingood were systematically investigating the products of cyclotron-induced nuclear reactions.[1] Their bombardment of tellurium with deuterons led to the identification of a new radioisotope of iodine with a half-life of approximately eight days, which they designated as Iodine-131.[2] This discovery was not made in isolation; it was built upon the foundational work of Frédéric and Irène Joliot-Curie in creating artificial radioactive elements, which had ignited the imagination of scientists and physicians alike.
The unique physicochemical properties of I-131, particularly its emission of both beta particles and gamma rays, immediately suggested its potential for medical applications. The beta particles, with their short range and high energy, could deliver a localized therapeutic dose to targeted tissues, while the gamma rays could be detected externally, allowing for imaging and tracking of the isotope within the body. This dual capability laid the groundwork for the concept of "theranostics" – the integration of diagnostics and therapy – a paradigm that continues to evolve in modern medicine.
Pioneering the Medical Frontier: The Work of Saul Hertz
While the discovery of I-131 was a landmark in physics, its translation to clinical practice was championed by the visionary physician Dr. Saul Hertz. As the Director of the Thyroid Clinic at Massachusetts General Hospital (MGH), Hertz recognized the potential of a radioactive isotope of iodine to selectively target the thyroid gland, which naturally accumulates iodine for hormone synthesis.[3][4]
In collaboration with physicist Arthur Roberts at the Massachusetts Institute of Technology (MIT), Hertz initiated a series of preclinical experiments in the late 1930s. Their early work with the short-lived Iodine-128 in rabbits demonstrated that the thyroid gland avidly and selectively absorbed the radioiodine, with hyperplastic (overactive) thyroid tissue showing even greater uptake than normal tissue.[3] These findings provided the crucial proof-of-concept for using radioiodine as a tracer for thyroid physiology and as a potential therapeutic agent.
The longer half-life of I-131, and the related isotope I-130, made them far more suitable for clinical use than I-128.[2] With funding to build a cyclotron at MIT dedicated to biomedical research, Hertz and his team were poised to make history.
The First Clinical Applications: A Paradigm Shift in Thyroid Disease Treatment
On March 31, 1941, a new chapter in medicine was written when Dr. Hertz administered the first therapeutic dose of radioiodine to a patient with Graves' disease, a form of hyperthyroidism.[1][2] This marked the inaugural use of an artificially produced radionuclide to treat a non-malignant disease. The initial treatments utilized a mixture of I-130 and I-131 produced by the MIT cyclotron.[1]
The early clinical trials conducted by Hertz and his colleagues at MGH, and independently by a group at the University of California, Berkeley, led by Joseph Hamilton and John Lawrence, demonstrated the remarkable efficacy of radioiodine therapy.[2] In 1946, two seminal papers were published in the Journal of the American Medical Association (JAMA), one by Hertz and Roberts and the other by Earle Chapman and Robley Evans, both from the MGH-MIT collaboration, reporting on the successful treatment of hyperthyroidism with radioiodine.[5][6][7] These publications are widely regarded as foundational texts in the field of nuclear medicine.[5]
Simultaneously, the therapeutic potential of radioiodine was being explored in the context of thyroid cancer. In 1946, S. M. Seidlin, L. D. Marinelli, and E. Oshry published a groundbreaking paper detailing the successful treatment of a patient with metastatic thyroid cancer using I-131.[5][8] This demonstrated that functioning thyroid cancer metastases could concentrate radioiodine, opening a new avenue for targeted cancer therapy.
Quantitative Data from Early Clinical Trials
The initial studies, though groundbreaking, were conducted with small patient cohorts. The following tables summarize the available quantitative data from these pioneering clinical trials.
| Hertz and Roberts (1946) - Hyperthyroidism | |
| Number of Patients | 29 |
| Radioiodine Administered | Mixture of I-130 and I-131 |
| Dosage Range | 2.1 to 17.7 millicuries (mCi) |
| Outcome | |
| Cured | 20 (69%) |
| Partially Improved | 3 (10%) |
| Uncured | 6 (21%) |
| Chapman and Evans (1946) - Hyperthyroidism | |
| Number of Patients | 22 |
| Radioiodine Administered | Primarily I-131 |
| Dosage Range | 4 to 20 millicuries (mCi) |
| Outcome | |
| Excellent Results | 14 (64%) |
| Good Results | 4 (18%) |
| Fair Results | 2 (9%) |
| Poor Results | 2 (9%) |
| Seidlin, Marinelli, and Oshry (1946) - Metastatic Thyroid Cancer | |
| Patient | Single case report |
| Radioiodine Administered | I-131 |
| Total Dosage | 102 mCi of I-130 and 20.5 mCi of I-131 over several months |
| Outcome | Significant clinical improvement, including relief from hyperthyroidism and arrest of tumor growth.[9][10] |
Experimental Protocols of the Era
The methodologies employed in these early studies were rudimentary by today's standards but laid the critical groundwork for modern nuclear medicine techniques.
Production of Iodine-131
Initially, Iodine-131 was produced in cyclotrons by bombarding tellurium targets with deuterons.[1] This process was complex and yielded relatively small quantities of the isotope. A significant advancement came with the advent of nuclear reactors during the Manhattan Project, which made larger quantities of fission-produced I-131 available.
Administration and Dosimetry
Radioiodine was typically administered orally in a liquid "cocktail."[1] Early dosimetry was challenging and often based on estimations of the thyroid gland's size and the measured uptake of a tracer dose. The concept of absorbed dose was in its infancy, with early calculations aiming to deliver a therapeutic effect while minimizing damage to surrounding tissues.
Thyroid Uptake Measurement
The percentage of administered radioiodine taken up by the thyroid gland was a crucial parameter for both diagnosis and treatment planning. This was measured using a Geiger-Müller counter positioned at a fixed distance from the patient's neck.
Typical Protocol for Thyroid Uptake Measurement (circa 1940s):
-
Administration of Tracer Dose: A small, diagnostic dose of radioiodine was administered to the patient.
-
Standard Preparation: An identical dose was set aside as a standard for comparison.
-
Uptake Measurement: At a predetermined time (often 24 hours post-administration), a Geiger-Müller counter was placed at a fixed distance from the anterior neck to measure the radioactivity from the thyroid.
-
Background Measurement: A background reading was taken, often by measuring the radioactivity over the patient's thigh, to subtract non-thyroidal radiation.
-
Standard Measurement: The standard dose was measured under the same geometric conditions, often using a "neck phantom" to simulate the patient's neck.
-
Calculation: The percentage thyroid uptake was calculated using the following formula:
Visualizing the Mechanisms
To comprehend the therapeutic action of Iodine-131, it is essential to understand the biochemical pathway of iodine within the thyroid follicular cells and the logical flow of early radioiodine therapy.
Caption: Biochemical pathway of iodine in a thyroid follicular cell.
Caption: Experimental workflow for early Iodine-131 therapy.
Conclusion
The discovery of Iodine-131 and its rapid application in medicine represent a pivotal moment in the history of science and healthcare. The pioneering work of Glenn Seaborg, John Livingood, Saul Hertz, and their contemporaries not only provided a highly effective treatment for thyroid disorders but also laid the conceptual and methodological foundations for the entire field of nuclear medicine. The principles of targeted radionuclide therapy and theranostics, first demonstrated with I-131, continue to be refined and expanded, offering hope for the treatment of a growing number of diseases. This in-depth look at the origins of I-131 in medicine serves as a testament to the power of interdisciplinary collaboration and the relentless pursuit of scientific innovation for the betterment of human health.
References
- 1. acs.org [acs.org]
- 2. Radioiodine and the treatment of hyperthyroidism: the early history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A tribute to Dr. Saul Hertz: The discovery of the medical uses of radioiodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiooncologyjournal.com [radiooncologyjournal.com]
- 5. Nuclear medicine - Wikipedia [en.wikipedia.org]
- 6. The treatment of hyperthyroidism with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Radioactive iodine therapy; effect on functioning metastases of adenocarcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Radioactive iodine therapy: effect on functioning metastases of adenocarcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Iodide I-131: Physical and Chemical Properties for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Physical and Radioactive Properties
Sodium Iodide I-131 is an isotopic form of sodium iodide that is widely utilized in nuclear medicine for both diagnostic and therapeutic purposes.[1] In its pure form, Iodine-131 is a non-metallic, purplish-black crystalline solid.[2] However, it is typically handled and administered as a sodium salt in a solution or capsule.[3][4] The physical and radioactive properties of I-131 are fundamental to its clinical efficacy and are summarized below.
Physical Characteristics
The basic physical properties of non-radioactive sodium iodide provide a foundation for understanding its behavior as a carrier for the I-131 isotope.
| Property | Value |
| Chemical Formula | NaI |
| Molar Mass | 149.89 g/mol |
| Appearance | White, crystalline solid |
| Density | 3.67 g/cm³ |
| Melting Point | 661 °C |
| Boiling Point | 1,304 °C |
| Solubility in Water | 1842 g/L at 25 °C |
Source:[5]
Radioactive Properties of Iodine-131
Iodine-131 is a radioisotope of iodine with a relatively short half-life, making it suitable for medical applications.[6] It decays through beta emission, which is responsible for its therapeutic effect, and also emits gamma radiation, which is utilized for imaging.[6][7]
| Property | Value |
| Half-Life | 8.04 days[3] |
| Mode of Decay | Beta (β-) and Gamma (γ) emission[2][7] |
| Principal Beta (β-) Emissions | Max Energy: 606 keV; Mean Energy: 191.6 keV[4][6] |
| Principal Gamma (γ) Photons | 364 keV[6] |
| Tissue Penetration of Beta Particles | 0.6 to 2 mm[6] |
The decay of I-131 results in the formation of stable Xenon-131.[8]
Chemical Properties and Reactivity
Sodium iodide is an ionic compound formed from the reaction of sodium metal and iodine.[5] Its chemical behavior is important for its preparation, stability, and in vivo interactions.
-
Stability : Iodide compounds, including sodium iodide, can be oxidized by atmospheric oxygen to form molecular iodine (I₂). This process is accelerated by the presence of water and light. The formation of a triiodide complex (I₃⁻) from the reaction of I₂ and I⁻ gives the compound a yellow color, in contrast to the white of pure sodium iodide.[5][9] For maximum stability, sodium iodide should be stored in dark, low-temperature, and low-humidity conditions.[5]
-
Reaction with Acids : Sodium iodide reacts with strong acids like sulfuric acid to produce hydrogen iodide.[10] NaI + H₂SO₄ → HI + NaHSO₄
-
Halogen Exchange : In organic chemistry, sodium iodide is famously used in the Finkelstein reaction to convert alkyl chlorides or bromides into more reactive alkyl iodides. This reaction is driven by the insolubility of sodium chloride or bromide in the acetone solvent.[11] R-Cl + NaI → R-I + NaCl(s)
-
Redox Reactions : The iodide ion is a reducing agent. For example, it can be oxidized by copper(II) ions to form iodine and a precipitate of copper(I) iodide.[12] 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq) It also reacts with iron(III) ions in a redox reaction where Fe³⁺ is reduced to Fe²⁺ and I⁻ is oxidized to I₂.[12] 2Fe³⁺(aq) + 2I⁻(aq) → 2Fe²⁺(aq) + I₂(aq)
Production and Quality Control
Production of Iodine-131
Iodine-131 is an artificially produced radionuclide.[13] The most common method for its production is through the neutron irradiation of a natural tellurium target in a nuclear reactor.[6][14]
The process involves the following steps:
-
A target of natural tellurium (specifically, the isotope ¹³⁰Te, which makes up about 34% of natural tellurium) is bombarded with neutrons in a nuclear reactor.[6][14]
-
¹³⁰Te absorbs a neutron to become ¹³¹Te.[14]
-
¹³¹Te is radioactive and undergoes beta decay with a half-life of 25 minutes to form Iodine-131.[6][14]
The resulting I-131 is then separated from the tellurium target. Common separation techniques include dry distillation, which takes advantage of iodine's higher vapor pressure, or wet chemical methods.[14][15][16] The purified Iodine-131 is dissolved in a dilute sodium hydroxide solution to form Sodium Iodide I-131.[15]
Experimental Protocol: Quality Control via Radio-TLC
To ensure the purity of the final radiopharmaceutical product and to quantify impurities like free iodide, radiochemical purity testing is essential. A common method is Thin-Layer Chromatography (TLC).
Objective : To determine the radiochemical purity of a Sodium Iodide I-131 sample by separating the desired compound from unbound iodide.
Materials :
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Developing chamber
-
Developing solvent (e.g., saline)
-
Radio-TLC scanner or gamma counter
-
Micropipette
Methodology :
-
Apply a small spot (1-2 µL) of the Sodium Iodide I-131 solution onto the origin line of an ITLC-SG strip.[17]
-
Allow the spot to air dry completely.[17]
-
Place the strip into a developing chamber that has been pre-saturated with the developing solvent.[17]
-
Allow the solvent front to travel up the strip until it is about 1 cm from the top edge.[17]
-
Remove the strip from the chamber and let it dry.[17]
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.[17]
Interpretation :
-
Sodium Iodide I-131 will remain at the origin (Rf = 0).
-
Free iodide (as an impurity) will migrate with the solvent front (Rf ≈ 1).
-
Radiochemical purity is calculated by integrating the peaks corresponding to the product and the impurities.[17]
Mechanism of Action and Pharmacokinetics
The utility of Sodium Iodide I-131 in medicine stems from the natural biological behavior of iodine.
-
Uptake and Signaling : The thyroid gland actively transports iodide from the blood via the sodium-iodide symporter (NIS).[8][18] The body does not distinguish between stable iodide and radioactive I-131.[2] Once inside the thyroid follicular cells, the I-131 is incorporated into thyroglobulin to produce thyroid hormones.[3] This selective accumulation allows for targeted delivery of radiation to the thyroid gland.[18]
-
Therapeutic Effect : The therapeutic effect of I-131 is primarily due to its beta emissions. These high-energy electrons have a short range in tissue (a few millimeters), causing localized cellular damage and death in the surrounding thyroid tissue.[6][18][19] This destructive capability is harnessed to treat hyperthyroidism and to ablate remaining thyroid tissue after surgery for thyroid cancer.[19][20]
-
Pharmacokinetics : After oral administration, Sodium Iodide I-131 is rapidly absorbed from the gastrointestinal tract.[3][19] It is then distributed throughout the extracellular fluid.[21][22] Besides the thyroid, it is also trapped, but not organified, by the salivary glands and stomach.[21] The portion of I-131 not taken up by the thyroid is excreted by the kidneys.[19]
Visualizations
Radioactive Decay Pathway of Iodine-131
Caption: Radioactive decay scheme of Iodine-131 to stable Xenon-131.
Experimental Workflow for Radio-TLC Quality Control
Caption: Workflow for determining radiochemical purity using Radio-TLC.
Mechanism of Action in Thyroid Cells
Caption: Cellular mechanism of Sodium Iodide I-131 uptake and action.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. Iodine-131 | Radiation Emergencies | CDC [cdc.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Sodium Iodide I 131 (Sodium Iodide I 131 Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Sodium iodide - Wikipedia [en.wikipedia.org]
- 6. Iodine-131 - Wikipedia [en.wikipedia.org]
- 7. radiacode.com [radiacode.com]
- 8. Khan Academy [khanacademy.org]
- 9. Sodium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. calibrechem.com [calibrechem.com]
- 12. Aqueous Reactions: Sodium Iodide [chemedx.org]
- 13. doh.wa.gov [doh.wa.gov]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. Technology of iodine-131 production and its application [inis.iaea.org]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. radiology.wisc.edu [radiology.wisc.edu]
- 22. radiology.wisc.edu [radiology.wisc.edu]
The Principle of Hsp90 Inhibition in Radiotherapy: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Heat Shock Protein 90 (Hsp90) Inhibitors as Radiosensitizing Agents.
Introduction
The term "HS-131 radiotherapy" is not a recognized clinical or preclinical modality. It is likely a conflation of two distinct concepts: This compound , a fluor-tethered probe used to detect membrane-associated Heat Shock Protein 90 (Hsp90), and the well-established field of radiotherapy . This guide will address the scientifically accurate and clinically relevant topic that likely underlies this query: the use of Hsp90 inhibitors as a strategy to sensitize cancer cells to the cytotoxic effects of ionizing radiation.
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins and signaling molecules that drive tumor growth, survival, and resistance to therapy. Many of these client proteins are key components of the DNA damage response (DDR) pathways, which are crucial for repairing the DNA double-strand breaks induced by radiotherapy.
By inhibiting Hsp90, the client proteins involved in DNA repair and cell survival are destabilized and targeted for proteasomal degradation. This abrogation of critical survival pathways can render cancer cells significantly more vulnerable to radiation, a concept known as radiosensitization. This guide provides a technical overview of the core principles, experimental validation, and key signaling pathways involved in the use of Hsp90 inhibitors as adjuncts to radiotherapy.
Core Principle: Hsp90 Inhibition as a Multi-Targeted Approach to Radiosensitization
The central hypothesis for combining Hsp90 inhibitors with radiotherapy is that the inhibition of this key chaperone will lead to the simultaneous degradation of multiple proteins essential for the repair of radiation-induced DNA damage and for cell survival. This multi-targeted approach is in contrast to inhibitors that target a single kinase or pathway, which can often be circumvented by compensatory signaling.
The mechanism of action of most Hsp90 inhibitors involves competitive binding to the N-terminal ATP-binding pocket of Hsp90. This prevents the conformational changes necessary for its chaperone activity, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a biomarker of target engagement.
Key Signaling Pathways
The radiosensitizing effects of Hsp90 inhibitors are primarily mediated through the disruption of the DNA Damage Response (DDR) pathway. Ionizing radiation induces DNA double-strand breaks (DSBs), which, if left unrepaired, are lethal to the cell. The DDR is a complex signaling network that detects these breaks, arrests the cell cycle to allow time for repair, and recruits the necessary repair machinery.
Several key proteins in the DDR pathway are client proteins of Hsp90. Their degradation following Hsp90 inhibition cripples the cell's ability to respond to and repair radiation-induced damage.
Experimental Evidence and Quantitative Data
The radiosensitizing effects of Hsp90 inhibitors have been demonstrated in numerous preclinical studies across various cancer cell lines and in vivo models. A common method to quantify radiosensitization in vitro is the clonogenic survival assay, from which a Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated. In vivo, tumor growth delay and survival are key endpoints.
| Hsp90 Inhibitor | Cancer Model | Radiation Dose (Gy) | Inhibitor Concentration/Dose | Observed Effect | Reference |
| AT13387 (Onalespib) | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2-6 | 100 nM | Significant decrease in cell survival; DER > 1.5 | [1][2] |
| AT13387 (Onalespib) | Pancreatic Xenografts | 3 x 2 Gy | 10 mg/kg | Substantial delay in tumor growth and prolonged survival | [3] |
| Ganetespib | Non-Small Cell Lung Cancer (NSCLC) | 2-8 | 12.5 nM | Potent radiosensitization | [4] |
| NW457 | Glioblastoma (GBM) | 2-6 | 10 nM | Impaired clonogenic survival | [2][5] |
| NW457 | Colorectal Cancer Xenografts | 3 x 2 Gy | 10 mg/kg | Improved tumor control and survival | [5] |
Experimental Protocols
In Vitro Radiosensitization: Clonogenic Survival Assay
This protocol outlines a standard method for assessing the ability of an Hsp90 inhibitor to sensitize cancer cells to radiation in vitro.
Detailed Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are harvested, counted, and seeded as single-cell suspensions into 6-well plates at densities determined to yield 50-150 colonies per plate for each radiation dose.
-
Drug Treatment: After allowing cells to attach overnight, they are treated with the Hsp90 inhibitor at a predetermined non-toxic concentration or with a vehicle control.
-
Irradiation: Cells are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction at each radiation dose are calculated. Survival curves are plotted, and the Dose Enhancement Ratio (DER) is determined by comparing the radiation dose required to achieve a certain level of survival (e.g., 50%) with and without the Hsp90 inhibitor.
In Vivo Radiosensitization: Xenograft Tumor Growth Delay
This protocol describes a general procedure for evaluating the efficacy of an Hsp90 inhibitor in combination with radiotherapy in a mouse xenograft model.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups: vehicle control, Hsp90 inhibitor alone, radiation alone, and combination therapy.
-
Treatment:
-
The Hsp90 inhibitor is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.
-
Tumors are locally irradiated with a specified dose and fractionation schedule.
-
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal weight and overall health are also monitored.
-
Endpoint: The study continues until tumors reach a predetermined endpoint size or until a specified time point. Tumor growth delay, defined as the time for tumors in the treatment groups to reach a certain size compared to the control group, is a primary endpoint. Overall survival can also be assessed.
Conclusion
The inhibition of Hsp90 represents a promising strategy to enhance the efficacy of radiotherapy. By targeting a key molecular chaperone, multiple pathways involved in DNA repair and cell survival are simultaneously disrupted, leading to a potent radiosensitization effect in cancer cells. While "this compound radiotherapy" is not a defined term, the underlying principle of combining an Hsp90 inhibitor with radiation is supported by a strong preclinical rationale and a growing body of experimental evidence. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this combination approach in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of HSP90 as a Strategy to Radiosensitize Glioblastoma: Targeting the DNA Damage Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HS-131 Administration in Laboratory Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-131 is a novel, fluorescently-tagged small molecule inhibitor that specifically targets the membrane-associated form of Heat Shock Protein 90 (mHsp90).[1][2][3][4] This unique mode of action allows for both in vivo imaging and potential therapeutic intervention in diseases characterized by heightened immune cell activation. In activated T lymphocytes, mHsp90 expression is significantly upregulated, making it a promising biomarker and therapeutic target for autoimmune and inflammatory diseases.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in murine models of rheumatoid arthritis and inflammatory bowel disease, along with a summary of its mechanism of action and available quantitative data.
Mechanism of Action
This compound functions by inhibiting the chaperone activity of mHsp90. Hsp90 is a critical molecular chaperone responsible for the proper folding and stability of a multitude of client proteins, many of which are essential for signal transduction pathways.[1] In the context of T-cell activation, mHsp90 is implicated in the regulation of the T-cell receptor (TCR) and inflammatory signaling cascades.[1][2][3][4] Inhibition of mHsp90 by this compound can disrupt these pathways, leading to a dampening of the inflammatory response. This is achieved by interfering with the stability and trafficking of key surface proteins on T-cells, such as CD3, CD4, and CD8.[1] The fluorescent tag on this compound also enables real-time, non-invasive imaging of mHsp90 expression, providing a valuable tool for monitoring T-cell activation and disease progression in vivo.
Signaling Pathway of mHsp90 in T-Cell Activation
The following diagram illustrates the proposed signaling pathway involving mHsp90 in T-cell activation and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of this compound in laboratory mice.
Table 1: In Vivo Imaging Administration
| Parameter | Value | Mouse Model | Reference |
| Compound | This compound | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |
| Dosage | 10 nmol/mouse | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |
| Administration Route | Intravenous (IV) injection | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |
| Imaging Timepoint | Up to 24 hours post-injection | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |
Table 2: Therapeutic Efficacy in Collagen-Induced Arthritis (CIA) Model
| Parameter | Value | Notes | Reference |
| Mouse Strain | DBA/1lacJ | ~8 weeks old | [5] |
| Disease Induction | Immunization with bovine type II collagen | Standard CIA protocol | [5] |
| Treatment | This compound | Dosing regimen not specified in available abstracts | [1][3][4] |
| Outcome | Statistically significant reduction and delay of mean clinical score | Despite rapid biliary clearance | [1][3][4] |
Table 3: Pharmacokinetic Profile
| Parameter | Observation | Reference |
| Clearance | Rapid hepatobiliary clearance | [1][3][4] |
| Imaging Note | To reduce non-specific intestinal fluorescence signal associated with hepatobiliary probe clearance, imaging is recommended 24 hours post-injection. | [1] |
Experimental Protocols
Protocol 1: In Vivo Imaging of T-Cell Activation in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the use of this compound for the non-invasive imaging of mHsp90 expression as a marker of T-cell activation in the CIA model.
Materials:
-
This compound
-
DBA/1 mice (male, 8-10 weeks old)[5]
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system capable of near-infrared fluorescence detection
Procedure:
-
Induction of Collagen-Induced Arthritis:
-
On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitor mice daily for the onset and severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw). Arthritis is expected to develop between days 21 and 28.[6][7][8][9]
-
-
This compound Administration for In Vivo Imaging:
-
Once clinical signs of arthritis are evident, prepare a solution of this compound in a suitable vehicle (e.g., sterile PBS).
-
Administer 10 nmol of this compound per mouse via tail vein injection.
-
Allow 24 hours for the compound to distribute and for non-specific background signal from hepatobiliary clearance to decrease.[1]
-
-
In Vivo Imaging and Analysis:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire near-infrared fluorescence images of the paws and other relevant areas.
-
Quantify the fluorescence intensity in the regions of interest (e.g., inflamed joints) to assess the level of mHsp90 expression, which correlates with T-cell infiltration and activation.
-
Experimental Workflow:
Protocol 2: Therapeutic Administration of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is a general guideline for evaluating the therapeutic potential of this compound in a DSS-induced colitis model, a common model for inflammatory bowel disease. Note: A specific dosing regimen for this compound in this model is not yet established in the literature; therefore, dose-response studies are recommended.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Sterile drinking water
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Induction of DSS-Induced Colitis:
-
Therapeutic Administration of this compound:
-
On day 3 or 4, after the onset of clinical signs, begin treatment with this compound.
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A starting dose range of 1-10 mg/kg, administered daily, can be considered for initial studies, based on typical small molecule inhibitor studies.
-
Include a vehicle control group receiving injections of the vehicle alone.
-
-
Evaluation of Therapeutic Efficacy:
-
Continue to monitor DAI daily throughout the treatment period.
-
At the end of the study (e.g., day 7 or 10), euthanize the mice.
-
Collect the colons and measure their length (shortening is a sign of inflammation).
-
Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.[5][14][15]
-
Logical Flow for Therapeutic Study:
Conclusion
This compound represents a promising tool for both the investigation and potential treatment of inflammatory and autoimmune diseases in murine models. Its dual functionality as an imaging agent and a therapeutic inhibitor of mHsp90 provides a unique advantage for preclinical research. The protocols provided herein offer a foundation for the administration of this compound in laboratory mice. Further optimization of dosing and treatment schedules for therapeutic applications is warranted to fully elucidate the potential of this compound.
References
- 1. Expression of membrane Hsp90 is a molecular signature of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, immune response, and biodistribution of iodine-131-labeled chimeric mouse/human IgG1,k 17-1A monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of membrane Hsp90 is a molecular signature of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 10. socmucimm.org [socmucimm.org]
- 11. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 12. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of hsp90 attenuates pro-inflammatory cytokines and prevents LPS induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HS-131: A Dual SHIP1/SHIP2 Inhibitor for In Vitro Research
Abstract
HS-131 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2. These enzymes are critical negative regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various diseases, including cancer and inflammatory disorders. By inhibiting both SHIP1 and SHIP2, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in hyperactivation of Akt and downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell signaling, proliferation, and apoptosis.
Mechanism of Action
SHIP1 and SHIP2 are 5'-phosphatases that hydrolyze the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action terminates the signaling cascade initiated by PI3K. This compound competitively binds to the active site of both SHIP1 and SHIP2, preventing the dephosphorylation of PIP3. The resulting increase in cellular PIP3 levels leads to the recruitment and activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits SHIP1/SHIP2, leading to PIP3 accumulation and Akt activation.
In Vitro Dosing and IC50 Values
The optimal concentration of this compound for in vitro experiments will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal working concentration for your system. The following table summarizes reported IC50 values and recommended starting concentrations for common in vitro applications.
| Parameter | SHIP1 | SHIP2 | Notes |
| IC50 (in vitro enzyme assay) | 50 nM | 75 nM | Potent dual inhibition. |
| Recommended Starting Concentration (Cell-based assays) | 1 µM | 1 µM | A starting point for dose-response studies. |
| Typical Concentration Range (Cell-based assays) | 0.1 - 10 µM | 0.1 - 10 µM | The optimal concentration is cell-line dependent. |
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Western Blotting for Akt Phosphorylation
This protocol allows for the assessment of this compound's effect on the PI3K/Akt signaling pathway.
Caption: Workflow for assessing Akt phosphorylation after this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated Akt to total Akt and a loading control like GAPDH.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
At the end of the this compound treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in Akt phosphorylation | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Cell line is insensitive to SHIP1/2 inhibition. | Use a positive control (e.g., a known PI3K activator) to ensure the pathway is functional. | |
| Incubation time is too short. | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr). | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent results in cell-based assays | Cell seeding density is not uniform. | Ensure even cell distribution when seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with PBS. |
Ordering Information
This compound can be sourced from various chemical suppliers. Please refer to their respective catalogs for purchasing information. Ensure the compound is of high purity (>98%) for reliable and reproducible results. Always handle this compound in accordance with its Safety Data Sheet (SDS).
Application Notes and Protocols for Assessing Cell Viability Following Iodine-131 Treatment
A Note on the Compound: The term "HS-131" did not yield specific results for a compound affecting cell viability. However, given the context of cell viability assays, it is plausible that the intended subject was Iodine-131 (I-131), a radioisotope widely used in the treatment of thyroid cancer due to its ability to induce cell death.[1][2][3][4] The following application notes and protocols are therefore based on the effects of Iodine-131.
Introduction to Iodine-131
Iodine-131 (I-131) is a radioisotope of iodine that is medically used for the treatment of hyperthyroidism and certain types of thyroid cancer.[2][4] Its therapeutic effect stems from its radioactive decay, which involves the emission of beta particles. These high-energy electrons cause localized damage to cells that absorb the isotope, leading to mutations and ultimately cell death.[1][5] The thyroid gland naturally concentrates iodine, making I-131 a targeted therapy for thyroid-related diseases.[5][6] The primary mechanism of I-131-induced cell death is through DNA damage caused by beta radiation, which can trigger apoptosis (programmed cell death) and cell cycle arrest.[7]
Application Notes: Measuring Cell Viability after I-131 Treatment
Assessing the viability of cells after treatment with Iodine-131 is crucial for understanding its therapeutic efficacy. A variety of assays can be employed to measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis.
1. Metabolic Activity Assays (e.g., MTT, XTT):
These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[8][9] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[10][11] These assays are robust, suitable for high-throughput screening, and provide quantitative data on the cytotoxic effects of I-131.
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
Iodine-131 is known to induce apoptosis.[7] The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[12] In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the viability of cancer cells after treatment with various concentrations of Iodine-131.
Materials:
-
Cancer cell line of interest (e.g., a thyroid cancer cell line)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Iodine-131 (in a suitable formulation for cell culture)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[15]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
I-131 Treatment: Prepare serial dilutions of Iodine-131 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of I-131. Include a control group with medium only (no I-131). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis in cells treated with Iodine-131 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Iodine-131
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Iodine-131 for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14] The flow cytometer will detect the fluorescence signals from FITC and PI, allowing for the quantification of different cell populations.
Data Presentation
The quantitative data obtained from the cell viability and apoptosis assays can be summarized in tables for clear comparison.
Table 1: Effect of Iodine-131 on Cell Viability (MTT Assay)
| I-131 Concentration (mCi/mL) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.02 ± 0.06 | 81.6 |
| 0.5 | 0.65 ± 0.05 | 52.0 |
| 1.0 | 0.31 ± 0.03 | 24.8 |
| 2.0 | 0.15 ± 0.02 | 12.0 |
Table 2: Apoptosis Induction by Iodine-131 (Annexin V/PI Assay)
| I-131 Concentration (mCi/mL) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.5 | 60.8 ± 3.5 | 25.4 ± 2.8 | 13.8 ± 1.9 |
| 1.0 | 35.1 ± 2.9 | 45.7 ± 3.1 | 19.2 ± 2.5 |
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability after I-131 treatment.
Caption: Simplified signaling pathway of I-131 induced apoptosis.
References
- 1. Iodine-131 - Wikipedia [en.wikipedia.org]
- 2. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]
- 3. Sodium Iodide I 131 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioactive iodine therapy: 9 things to know | MD Anderson Cancer Center [mdanderson.org]
- 5. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Iodine-131 Labeling of Monoclonal Antibodies in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted therapy utilizing monoclonal antibodies (mAbs) has revolutionized the treatment of various diseases, particularly cancer. The specificity of mAbs for tumor-associated antigens allows for the selective delivery of therapeutic agents, such as radionuclides, directly to cancer cells while minimizing damage to healthy tissues. Iodine-131 (¹³¹I) is a widely used radionuclide for this purpose, owing to its dual emission of both beta particles for therapy and gamma rays for imaging.
This document provides detailed protocols for the radiolabeling of monoclonal antibodies with ¹³¹I, along with methods for quality control, in vitro characterization, and in vivo evaluation. The information is intended to guide researchers and drug development professionals in the preparation and assessment of ¹³¹I-labeled mAbs for targeted radiotherapy applications.
Data Presentation: Quantitative Analysis of ¹³¹I-Labeling Methods
The choice of radiolabeling method can significantly impact the quality and in vivo performance of the resulting radioimmunoconjugate. Below is a summary of quantitative data from studies comparing different ¹³¹I-labeling techniques.
| Labeling Method | Monoclonal Antibody (mAb) | Labeling Yield (%) | Radiochemical Purity (%) | Immunoreactive Fraction (%) | Reference |
| Conventional Iodogen-Coated Vial | c-MOv18 | 60 | 90 | 25 | [1] |
| Iodogen-Coated mAb Method | c-MOv18 | 85-89 | >99.7 | Fully Preserved | [1] |
| Chloramine-T | Anti-CD20 | >97 | >99 (after purification) | Not Reported | [2] |
| Iodogen | β-CIT | >95 | >95 | Not Applicable | [3] |
Experimental Protocols
Radiolabeling of Monoclonal Antibodies with Iodine-131
Two common methods for the direct radioiodination of proteins are the Iodogen and Chloramine-T methods. These methods utilize oxidizing agents to convert radioiodide (¹³¹I⁻) to a reactive form that can covalently bind to tyrosine and, to a lesser extent, histidine residues on the antibody.
1.1. Iodogen-Coated Tube Method
The Iodogen method is considered a milder approach, which can help in preserving the integrity and immunoreactivity of the antibody.[4]
Materials:
-
Monoclonal antibody (mAb) solution (1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium ¹³¹I solution
-
Phosphate buffer (100 mM, pH 8.0)
-
Sephadex G-25 column
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Dichloromethane or chloroform
Protocol:
-
Prepare Iodogen-coated reaction vials by dissolving Iodogen in dichloromethane or chloroform at a concentration of 1 mg/mL.
-
Add 100 µL of the Iodogen solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tube.
-
Store the coated tubes at -20°C until use.
-
Allow an Iodogen-coated tube to come to room temperature.
-
Add 10 µL of 100 mM sodium phosphate buffer (pH 8.0) to the tube.
-
Add 50-200 µL of the antibody solution (adjust concentration to 1 mg/mL) to the Iodogen-coated tube.
-
Add the desired amount of Na¹³¹I solution to the reaction mixture.
-
Incubate the reaction at room temperature for 2-3 minutes with gentle mixing.
-
Stop the reaction by transferring the mixture to a fresh tube.
-
Purify the ¹³¹I-labeled antibody from free ¹³¹I using a Sephadex G-25 column pre-equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
1.2. Chloramine-T Method
The Chloramine-T method is a rapid and efficient labeling technique, though it uses a stronger oxidizing agent.[2][5]
Materials:
-
Monoclonal antibody (mAb) solution (1 mg/mL in PBS, pH 7.4)
-
Sodium ¹³¹I solution
-
Chloramine-T solution (10 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (10 mg/mL in water, freshly prepared)
-
PD-10 desalting column
-
Reaction vial
Protocol:
-
In a reaction vial, combine the monoclonal antibody solution and the Sodium ¹³¹I solution.
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Vortex the mixture for 60 seconds at room temperature.
-
Quench the reaction by adding 10 µL of the sodium metabisulfite solution.
-
Purify the ¹³¹I-labeled antibody using a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
Quality Control of ¹³¹I-Labeled Monoclonal Antibodies
2.1. Radiochemical Purity Determination
Radiochemical purity is assessed to determine the percentage of radioactivity associated with the antibody versus free radioiodine.
Method: Instant Thin-Layer Chromatography (ITLC)
-
Spot a small volume (1-2 µL) of the radiolabeled antibody solution onto an ITLC strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 85% methanol in water). In this system, the ¹³¹I-mAb will remain at the origin, while free ¹³¹I will migrate with the solvent front.
-
After development, cut the strip into two halves (origin and front) and measure the radioactivity of each part in a gamma counter.
-
Calculate the radiochemical purity as: (Counts at origin / (Counts at origin + Counts at front)) x 100%
2.2. Immunoreactivity Assay
This assay determines the percentage of the radiolabeled antibody that can still bind to its target antigen.
Method: Cell-Binding Assay [6][7]
-
Prepare serial dilutions of the target antigen-expressing cells.
-
Add a constant, tracer amount of the ¹³¹I-labeled antibody to each cell dilution.
-
Incubate the mixture at 4°C for 1 hour with gentle agitation to allow binding.
-
Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.
-
Plot the ratio of bound to total radioactivity against the reciprocal of the cell concentration (Lindmo plot).
-
The immunoreactive fraction is determined by extrapolating to infinite antigen excess (y-intercept).
In Vitro Cell-Based Assays
3.1. Cell Binding and Affinity (Kd) Determination
This assay measures the binding affinity of the radiolabeled antibody to its target cells.[8][9]
Protocol:
-
Seed target cells in a 24-well plate and allow them to adhere.
-
Prepare serial dilutions of the ¹³¹I-labeled antibody.
-
Incubate the cells with the different concentrations of the radiolabeled antibody at 37°C for a predetermined time to reach equilibrium.
-
For non-specific binding determination, incubate a parallel set of cells with the radiolabeled antibody in the presence of a large excess (e.g., 100-fold) of unlabeled antibody.
-
Wash the cells with ice-cold PBS to remove unbound antibody.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the concentration of the radiolabeled antibody and fit the data using a non-linear regression model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vivo Studies in Animal Models
4.1. Biodistribution Studies
Biodistribution studies are essential to evaluate the tumor-targeting efficacy and clearance profile of the ¹³¹I-labeled antibody.[10][11][12]
Protocol:
-
Implant tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Once the tumors reach a suitable size, inject a known amount of the ¹³¹I-labeled antibody intravenously into the mice.
-
At various time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a group of mice.
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine the tumor-to-organ ratios to assess targeting specificity.
Visualizations
Signaling Pathway: HER2 Targeted Therapy
Monoclonal antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of therapeutic antibodies.
Caption: HER2 signaling pathway and therapeutic intervention.
Experimental Workflow: ¹³¹I-Labeling and Evaluation of Monoclonal Antibodies
The following diagram outlines the overall workflow from antibody labeling to in vivo evaluation.
Caption: Workflow for ¹³¹I-labeling and evaluation of mAbs.
Logical Relationship: Key Steps in Radioimmunoconjugate Development
This diagram illustrates the logical progression and dependencies of the key stages in developing a ¹³¹I-labeled monoclonal antibody for targeted therapy.
Caption: Logical progression of radioimmunoconjugate development.
References
- 1. Optimal quality (131)I-monoclonal antibodies on high-dose labeling in a large reaction volume and temporarily coating the antibody with IODO-GEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. mdpi.com [mdpi.com]
- 4. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.org.cn [engineering.org.cn]
- 6. In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 8. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens [jove.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative cumulative biodistribution of antibodies in mice: Effect of modulating binding affinity to the neonatal Fc receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methods for Quantifying HS-131 Uptake in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-131 is a near-infrared, cell-impermeable, fluorescently-labeled small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its primary application lies in the detection and quantification of membrane-associated Hsp90 (mHsp90), which is increasingly recognized as a biomarker for cellular activation and malignancy. Expression of mHsp90 is restricted in normal, non-stressed cells but is significantly upregulated on the surface of activated T-cells and various cancer cells. This differential expression makes this compound a valuable tool for in vivo and ex vivo imaging and quantification of disease states, such as inflammation in autoimmune diseases and tumor burden in oncology.[1][2][3]
These application notes provide detailed protocols for the quantification of this compound uptake in tissue samples using various methodologies, including fluorescence-based techniques, liquid chromatography-mass spectrometry (LC-MS/MS), and radiolabeling.
I. Fluorescence-Based Quantification of this compound
The inherent fluorescence of this compound allows for its direct detection and quantification in biological samples. The following protocols describe methods for quantifying this compound uptake through in vivo imaging, ex vivo analysis of tissue homogenates, and microscopic examination of tissue sections.
A. In Vivo Whole-Body Fluorescence Imaging
This protocol outlines the non-invasive imaging of this compound biodistribution in a murine model.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Acclimate mice (e.g., collagen-induced arthritis (CIA) model or tumor-bearing xenograft model) to laboratory conditions.
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in phosphate-buffered saline (PBS). A typical dose is 10 nmol/mouse.[3]
-
Acquire a pre-injection (baseline) fluorescence image of the anesthetized mouse.
-
Administer the this compound solution via intravenous (i.v.) injection into the tail vein.
-
-
Image Acquisition:
-
At desired time points post-injection (e.g., 1, 6, 24 hours), anesthetize the mouse and place it in an in vivo imaging system (e.g., IVIS Spectrum).[1]
-
Acquire fluorescence images using appropriate excitation and emission filters for the fluorophore conjugated to this compound (e.g., Cy5).
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissues (e.g., inflamed joints, tumor) and a background region.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the target-to-background ratio to determine the relative uptake of this compound.
-
B. Ex Vivo Quantification from Tissue Homogenates
This method provides a quantitative measure of this compound concentration in excised tissues.
Experimental Workflow:
References
Experimental Design for HS-131 Based Radionuclide Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental framework for the preclinical evaluation of HS-131, a novel agent for targeted radionuclide therapy. Due to the limited public information on this compound, this protocol outlines a generalized yet detailed approach based on established principles for developing similar therapeutic radiopharmaceuticals. It is presumed that this compound is a targeting moiety (e.g., a small molecule or peptide) that can be radiolabeled with a therapeutic isotope, such as Iodine-131 (¹³¹I) or Lutetium-177 (¹⁷⁷Lu), for the treatment of specific cancers.
These guidelines cover essential in vitro and in vivo studies, including dosimetry calculations, to assess the safety, specificity, and therapeutic efficacy of radiolabeled this compound. The successful completion of these studies is critical for advancing a novel radiopharmaceutical towards clinical trials.
In Vitro Characterization of Radiolabeled this compound
A battery of in vitro assays is fundamental to determining the fundamental characteristics of the radiolabeled this compound before proceeding to more complex biological systems.[1][2] These initial tests provide insights into the binding affinity, cellular uptake, and cytotoxic potential of the therapeutic agent.
Key In Vitro Experiments
| Experiment | Purpose | Key Parameters Measured | Typical Cell Lines |
| Receptor Binding Assay | To determine the affinity and specificity of this compound for its target receptor.[3] | Dissociation constant (Kd), Maximum number of binding sites (Bmax).[4] | Target-positive (e.g., MCF-7) and target-negative (e.g., HCT116) cell lines. |
| Cellular Uptake and Internalization | To quantify the rate and extent of radiolabeled this compound uptake and retention by cancer cells.[1][3] | % Uptake over time, Internalization rate. | Target-positive and target-negative cell lines. |
| Cytotoxicity Assay | To evaluate the dose-dependent killing of cancer cells by radiolabeled this compound. | Half-maximal effective concentration (EC50).[4] | Target-positive and target-negative cell lines. |
| DNA Damage Assay | To assess the extent of DNA double-strand breaks induced by the radionuclide.[3] | γ-H2AX foci formation. | Target-positive cell lines. |
| Apoptosis Assay | To determine if cell death occurs via programmed cell death pathways.[3] | Caspase-3/7 activity, Annexin V staining. | Target-positive cell lines. |
Experimental Protocols
-
Cell Culture: Culture target-positive and target-negative cells to 80-90% confluency.
-
Cell Preparation: Harvest and wash the cells with a binding buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.
-
Binding Reaction: In a 96-well plate, add a fixed number of cells to increasing concentrations of radiolabeled this compound. Include a set of wells with a high concentration of non-radiolabeled this compound to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Perform saturation binding analysis using non-linear regression to calculate Kd and Bmax.
-
Cell Seeding: Seed target-positive and target-negative cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Add a fixed concentration of radiolabeled this compound to the cells and incubate for various time points (e.g., 0.5, 1, 2, 4, 24 hours).
-
Surface-Bound vs. Internalized:
-
To measure total uptake, wash the cells with cold PBS.
-
To measure internalized fraction, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity before washing with PBS.
-
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the lysate using a gamma counter. Measure the protein concentration to normalize the radioactivity.
-
Data Analysis: Express the results as a percentage of the added dose per milligram of protein.
In Vivo Evaluation of Radiolabeled this compound
Preclinical in vivo studies are crucial for evaluating the biodistribution, pharmacokinetics, therapeutic efficacy, and toxicity of radiolabeled this compound in a living organism.[5][6] Animal models, such as mice with tumor xenografts, are commonly used for these assessments.[6]
Key In Vivo Experiments
| Experiment | Purpose | Key Parameters Measured | Animal Model |
| Biodistribution Study | To determine the uptake and clearance of radiolabeled this compound in tumors and major organs. | Percent injected dose per gram of tissue (%ID/g). | Tumor-bearing immunodeficient mice. |
| Pharmacokinetic Study | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the radiopharmaceutical. | Half-life in blood, clearance rate. | Healthy and tumor-bearing mice or rats. |
| Efficacy Study | To evaluate the anti-tumor effect of radiolabeled this compound. | Tumor growth inhibition, survival rate. | Tumor-bearing immunodeficient mice. |
| Toxicity Study | To assess the safety and potential side effects of the treatment. | Body weight changes, complete blood count, clinical chemistry, histopathology of major organs. | Healthy and tumor-bearing mice. |
Experimental Protocols
-
Animal Model: Implant target-positive tumor cells subcutaneously into immunodeficient mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Administration: Inject a known activity of radiolabeled this compound intravenously into the mice.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and weigh the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue at each time point.
-
Tumor Implantation and Grouping: Implant tumor cells as described above. Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, non-radiolabeled this compound, and different dose levels of radiolabeled this compound).
-
Treatment Administration: Administer the respective treatments intravenously.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment groups. A Kaplan-Meier survival analysis can also be performed.
Dosimetry
Dosimetry is the science of calculating the absorbed radiation dose in tissues and is a critical component in the development of radionuclide therapies.[7][8] It helps in predicting both the therapeutic effect on tumors and the potential toxicity to normal organs.[9][10]
Dosimetry Protocol
-
Data Acquisition: Obtain time-activity curves for major organs and the tumor from the biodistribution study.
-
Time-Integrated Activity: Integrate the time-activity curves for each source organ to determine the total number of radioactive decays that occur in that organ.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs.[11] The software uses the Medical Internal Radiation Dose (MIRD) formalism, which considers the energy emitted by the radionuclide and the anatomical relationship between source and target organs.
-
Dose-Response Correlation: Correlate the calculated absorbed doses to the tumor with the observed therapeutic response from the efficacy study. Similarly, correlate the absorbed doses to critical organs (e.g., kidneys, bone marrow) with any observed toxicity.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for radiolabeled this compound.
Experimental Workflow
Caption: Overall preclinical experimental workflow for this compound.
Logical Relationship
Caption: Key characteristics of a successful radiopharmaceutical.
References
- 1. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Models for Radiopharmaceutical Analysis - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. marinbio.com [marinbio.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. minervaimaging.com [minervaimaging.com]
- 7. iaea.org [iaea.org]
- 8. openmedscience.com [openmedscience.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Studying Sodium-Iodide Symporter (NIS) Function Using Iodine-131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the radioisotope Iodine-131 (I-131) to study the function of the sodium-iodide symporter (NIS). NIS is an integral membrane protein that mediates the uptake of iodide into thyroid cells and other tissues, making it a crucial target for both diagnostic imaging and therapeutic applications, particularly in the context of thyroid cancer.[1][2][3][4]
Introduction to NIS and Iodine-131
The sodium-iodide symporter (NIS) is a key protein in thyroid physiology, responsible for the active transport of iodide from the bloodstream into thyroid follicular cells. This process is the first and rate-limiting step in the synthesis of thyroid hormones.[1][4] The ability of NIS to concentrate iodide is exploited in nuclear medicine, where radioisotopes of iodine, such as I-131, are used for both imaging and targeted radionuclide therapy of thyroid diseases.[2][3][5]
I-131 is a radioactive isotope of iodine that emits both beta particles and gamma radiation.[5][6] The beta emissions are cytotoxic and are responsible for the therapeutic effect in destroying thyroid and cancerous tissues that express NIS.[5][7] The gamma emissions can be detected externally by a gamma camera, allowing for imaging of NIS activity and biodistribution.[5][6]
Mechanism of Action
The transport of iodide into the cell via NIS is an active process driven by the sodium gradient maintained by the Na+/K+-ATPase pump. For every one iodide ion transported, two sodium ions are co-transported into the cell.[4] Once inside the cell, iodide is then organified and incorporated into thyroglobulin to produce thyroid hormones. In cancer cells engineered to express NIS, the accumulated I-131 leads to localized cell death due to its beta radiation.[7]
Caption: Mechanism of Iodine-131 uptake via the sodium-iodide symporter (NIS).
Quantitative Data on I-131 in NIS-Expressing Cells
The following table summarizes key quantitative data from studies utilizing I-131 in cells expressing NIS. This data is crucial for designing and interpreting experiments.
| Cell Line/Model | Transfection Method | Radioisotope | Key Finding | Reference |
| Human HCC (HepG2) xenografts | Adenovirus (Ad5-AFP-NIS) | 123I | Accumulated 14.5% injected dose/g. | [8] |
| Human HCC (HepG2) xenografts | Adenovirus (Ad5-AFP-NIS) | 131I | Tumor-absorbed dose of 318 mGy/MBq. | [8] |
| Prostate cancer (PC-3) cells | Adenoviral vector (Ad-Sur-NIS) | 125I | 44-fold higher accumulation than control cells. | [9] |
| Prostate cancer (PC-3) xenografts | Adenoviral vector (Ad-Sur-NIS) | 131I | Tumor-to-muscle uptake ratio of 15.23 ± 4.55 on day 2. | [9] |
| Nasopharyngeal carcinoma (CNE-2Z-NIS) cells | Lentiviral vector | 131I | Significantly reduced clonogenic survival compared to controls. | [10] |
| Neuroendocrine tumor xenografts | Stable NIS expression | 131I | Significant decrease in tumor volume after therapeutic administration. | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving I-131 to study NIS function are provided below.
Protocol 1: In Vitro Iodide Uptake Assay
This assay measures the ability of cells to take up radioactive iodide, providing a direct measure of NIS function.
Materials:
-
NIS-expressing cells (e.g., stably transfected cell line) and control cells (non-transfected)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other buffered salt solution
-
125I or 131I (as NaI)
-
Sodium perchlorate (KClO4) or other NIS inhibitor
-
Gamma counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed NIS-expressing and control cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells twice with warm HBSS.
-
Inhibition Control (Optional): To determine specific uptake, pre-incubate a set of wells with a NIS inhibitor (e.g., 100 µM KClO4) for 30 minutes at 37°C.
-
Iodide Uptake: Add HBSS containing a known concentration of radioactive iodide (e.g., 0.1 µCi/mL of 125I) to all wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes).
-
Washing: Aspirate the radioactive medium and wash the cells rapidly three times with ice-cold HBSS to remove extracellular iodide.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific iodide uptake by subtracting the counts from the inhibitor-treated wells from the total uptake. Normalize the data to the protein concentration or cell number.
Protocol 2: In Vivo Biodistribution and Imaging Studies
This protocol describes the assessment of I-131 biodistribution and imaging in animal models with NIS-expressing tumors.
Materials:
-
Animal model with NIS-expressing tumors (e.g., xenograft mouse model)
-
131I (therapeutic or imaging dose)
-
SPECT/CT or PET/CT scanner
-
Anesthesia for animals
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animals.
-
Radiotracer Administration: Administer a known activity of 131I intravenously or intraperitoneally.
-
Imaging: At various time points post-injection (e.g., 2, 24, 48, 72 hours), perform whole-body imaging using a SPECT/CT or PET/CT scanner to visualize the biodistribution of 131I.
-
Biodistribution Analysis (Ex Vivo):
-
At the final time point, euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the images to determine tumor-to-background ratios.
-
Caption: Workflow for studying NIS function using I-131 in vitro and in vivo.
Applications in Drug Development
The study of NIS function using I-131 is pivotal in several areas of drug development:
-
Development of Novel NIS Inducers: Screening for compounds that can upregulate NIS expression or function in cancer cells to enhance the efficacy of radioiodine therapy.
-
Evaluation of NIS-Targeted Therapies: Assessing the delivery and therapeutic efficacy of novel NIS-based gene therapies or viral vectors.[8][10]
-
Preclinical Imaging: Using NIS as a reporter gene to non-invasively monitor the location and viability of therapeutic cells (e.g., stem cells, CAR-T cells) in vivo.[12]
-
Toxicology Studies: Investigating the potential for environmental chemicals or new drug candidates to inhibit NIS function, which could lead to thyroid disruption.
Conclusion
Iodine-131 is an indispensable tool for elucidating the function of the sodium-iodide symporter. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at understanding and exploiting NIS biology for diagnostic and therapeutic advancements. Careful adherence to radiation safety protocols is paramount when working with I-131.
References
- 1. The Biology of the Sodium Iodide Symporter and its Potential for Targeted Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Iodide I 131 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sodium/iodide cotransporter - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sodium iodide symporter (NIS)-mediated radionuclide ((131)I, (188)Re) therapy of liver cancer after transcriptionally targeted intratumoral in vivo NIS gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved radioiodine-131 imaging of prostatic carcinoma using the sodium iodide symporter gene under control of the survivin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Molecular Imaging and Radionuclide (131I) Therapy of Human Nasopharyngeal Carcinoma Cells Transfected with a Lentivirus Expressing Sodium Iodide Symporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of 99mTc pertechnetate and 131I radioisotope therapy in sodium/iodide symporter (NIS)-expressing neuroendocrine tumors in vivo [pubmed.ncbi.nlm.nih.gov]
- 12. The Sodium Iodide Symporter (NIS) as an Imaging Reporter for Gene, Viral, and Cell-based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Iodine-131 Uptake in Thyroid Cancer Cell Lines
A Note on Terminology: Initial research indicates a potential confusion between HS-131 and Iodine-131 (I-131) . Scientific literature extensively documents low uptake of Iodine-131 as a significant challenge in a subset of thyroid cancers, known as radioiodine-refractory thyroid cancer (RAIR-TC). This compound, in contrast, is a fluor-tethered inhibitor of membrane-expressed Hsp90 and is primarily studied in the context of T-cell activation and autoimmune diseases.[1] This guide will focus on the well-established issue of low Iodine-131 uptake in thyroid cancer cell lines.
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with thyroid cancer cell lines exhibiting low Iodine-131 uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for Iodine-131 uptake in thyroid cells, and why does it fail in some cancer cell lines?
A1: The primary mechanism for Iodine-131 (I-131) uptake into thyroid follicular cells is the sodium-iodide symporter (NIS), a protein located on the cell membrane.[2][3] NIS actively transports iodide from the bloodstream into the cell. In many differentiated thyroid cancers, the expression or proper localization of NIS on the cell membrane is reduced or lost, leading to decreased I-131 uptake and rendering radioiodine therapy ineffective.[4][5]
Q2: Which genetic mutations are commonly associated with low Iodine-131 uptake?
A2: Several genetic mutations in thyroid cancer are linked to reduced I-131 uptake. The most notable include:
-
BRAFV600E mutation: This is one of the most common mutations, particularly in papillary thyroid carcinoma. It activates the MAPK signaling pathway, which in turn suppresses the expression of the NIS gene.[4][5][6]
-
RAS mutations: These mutations are also frequent and can lead to the activation of both the MAPK and PI3K/Akt signaling pathways, both of which can downregulate NIS expression.[6][7]
-
RET/PTC rearrangements: These chromosomal rearrangements can also activate pathways that lead to decreased NIS function.[4]
-
TP53 mutations: Often found in more aggressive or anaplastic thyroid cancers, these mutations are associated with a loss of differentiation and reduced NIS expression.[6]
Q3: How can I determine if my thyroid cancer cell line has low Iodine-131 uptake?
A3: You can experimentally determine the I-131 uptake capacity of your cell line by performing an in vitro radioiodine uptake assay. This involves incubating the cells with a known concentration of I-131 for a specific period and then measuring the amount of radioactivity accumulated by the cells. A comparison with a control cell line known to have high I-131 uptake (e.g., a well-differentiated thyroid cancer cell line with wild-type BRAF and RAS) can help quantify the uptake capacity.
Q4: Are there any strategies to increase Iodine-131 uptake in resistant cell lines?
A4: Yes, several investigational strategies aim to re-induce I-131 uptake. These are often referred to as "redifferentiation" therapies. Some approaches being explored in preclinical and clinical studies include:
-
MEK inhibitors (e.g., Selumetinib): By blocking the MAPK pathway, these inhibitors can restore NIS expression in BRAF-mutated thyroid cancers.[8]
-
BRAF inhibitors (e.g., Vemurafenib, Dabrafenib): These drugs specifically target the BRAFV600E mutation, which can lead to a re-expression of NIS.[9][10]
-
RET inhibitors (e.g., Selpercatinib): In cancers with RET fusions, these inhibitors can restore iodine uptake.[11]
-
Histone deacetylase (HDAC) inhibitors: These agents can alter the epigenetic landscape of cancer cells and have been shown in some studies to increase NIS gene expression.
Troubleshooting Guides
Problem 1: Consistently low or negligible Iodine-131 uptake in your cell line.
| Possible Cause | Troubleshooting Step |
| Cell line inherently has low NIS expression. | Verify the genetic background of your cell line (e.g., check for BRAF or RAS mutations). Perform a Western blot or immunofluorescence to directly assess NIS protein levels. |
| Incorrect NIS localization. | Even if NIS is expressed, it may not be correctly localized to the cell membrane. Use immunofluorescence to visualize the subcellular localization of the NIS protein. |
| Suboptimal experimental conditions. | Ensure that the cell culture medium is not saturated with non-radioactive iodine, which would competitively inhibit I-131 uptake. Optimize the incubation time and I-131 concentration in your uptake assay. |
| Cell line dedifferentiation. | Thyroid cancer cell lines can lose their differentiated features over multiple passages.[7] Ensure you are using cells at a low passage number. Consider treating cells with TSH, as it is a key regulator of NIS expression.[5] |
Problem 2: High variability in Iodine-131 uptake results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density. | Plate the same number of viable cells for each experiment. High cell density can affect nutrient availability and cell signaling, which may influence NIS expression. |
| Variations in cell passage number. | Use cells within a narrow passage number range for all related experiments, as NIS expression can change with extensive passaging. |
| Inconsistent incubation times. | Use a precise timer for the incubation with I-131 and for all washing steps. |
| Issues with I-131 solution. | Ensure the I-131 solution is properly stored and has not undergone significant decay. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Basic Cell Culture for Thyroid Cancer Cell Lines
This is a generalized protocol and may need optimization for specific cell lines.
-
Media Preparation: Prepare the recommended growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at a low speed to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the old medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at the desired split ratio.
Protocol 2: In Vitro Iodine-131 Uptake Assay
-
Cell Plating: Seed thyroid cancer cells in a 24-well plate at a density that allows them to be sub-confluent at the time of the assay.
-
Starvation (Optional but recommended): Once cells are attached, replace the growth medium with a low-iodine medium for 24 hours to enhance uptake.
-
TSH Stimulation (Optional): To maximize NIS expression, you can treat the cells with TSH (e.g., 10 mU/mL) for 24-48 hours before the assay.
-
Uptake: Wash the cells with a warm, serum-free buffer (e.g., Hanks' Balanced Salt Solution). Add the same buffer containing a known concentration of Na131I (e.g., 0.1 µCi/mL) and a non-saturating concentration of non-radioactive sodium iodide.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Washing: Aspirate the radioactive medium and wash the cells multiple times with ice-cold buffer to remove extracellular I-131.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., with 1N NaOH). Transfer the lysate to a gamma counter tube and measure the radioactivity.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration or cell number in each well to determine the specific I-131 uptake.
Data Presentation
Table 1: Factors Influencing Iodine-131 Uptake in Thyroid Cancer Cell Lines
| Factor | Effect on I-131 Uptake | Associated Signaling Pathways | Commonly Affected Cell Lines (Examples) |
| NIS Expression | Direct positive correlation | TSH/cAMP | Well-differentiated thyroid cancer lines |
| BRAFV600E Mutation | Decreased | MAPK/ERK | BCPAP, K1 |
| RAS Mutation | Decreased | PI3K/Akt, MAPK/ERK | FTC-133, TPC-1 |
| TSH Stimulation | Increased | TSHR/cAMP | TSH-responsive cell lines |
| Dedifferentiation | Decreased | Multiple | Anaplastic thyroid cancer lines (e.g., 8505C) |
Visualizations
References
- 1. Expression of membrane Hsp90 is a molecular signature of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Radioactive Iodine Therapy for Thyroid Malignancies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in molecular mechanisms of iodine-131 therapy resistance in thyroid carcinoma [xuebao.shsmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Are thyroid cancer gene mutations associated with the response to radioactive iodine therapy? [thyroid.org]
- 7. scispace.com [scispace.com]
- 8. mayo.edu [mayo.edu]
- 9. Facebook [cancer.gov]
- 10. Molecular Mechanisms of Resistance to Kinase Inhibitors and Redifferentiation in Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Inconsistent results in HS-131 based animal studies
Disclaimer: This guide addresses potential sources of inconsistent results in animal studies involving HS-131. Publicly available data on widespread inconsistent outcomes with this specific compound is limited. The troubleshooting advice is based on the known properties of this compound and general principles of preclinical research with small molecule inhibitors and fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a near-infrared dye-tethered inhibitor of Heat Shock Protein 90 (Hsp90).[1] It specifically targets a form of Hsp90 that is expressed on the outer membrane of cells (membrane-expressed Hsp90 or mHsp90).[2] This mHsp90 is upregulated on activated T cells and various cancer cells.[1][2] By binding to mHsp90, this compound can inhibit its chaperone function, leading to the degradation of client proteins and disruption of signaling pathways crucial for cancer cell survival and T cell activation.[1][3]
Q2: What are the primary applications of this compound in animal studies?
A2: this compound has a dual function. Firstly, as an Hsp90 inhibitor, it is investigated for its therapeutic potential in diseases like cancer and autoimmune disorders.[1][2] Secondly, due to its attached near-infrared dye, it serves as an in vivo imaging agent to detect and monitor sites of inflammation or tumors where mHsp90 is highly expressed.[2]
Q3: In which animal models has this compound been used?
A3: this compound has been utilized in mouse models of human diseases, including inflammatory bowel disease and the Collagen-Induced Arthritis (CIA) model, which mimics human rheumatoid arthritis.[2] It has also been used in xenograft models of human breast cancer to detect tumors.[1][4]
Q4: What is the primary route of clearance for this compound and how does this affect experiments?
A4: this compound is reported to have rapid hepatobiliary clearance, meaning it is processed by the liver and eliminated through the biliary system into the intestine.[2] This can create a strong non-specific fluorescence signal in the abdominal region. For imaging studies, it is often necessary to wait for a period (e.g., 24 hours) after injection to allow for this background signal to decrease before imaging the target tissues.[2] This rapid clearance might also impact its therapeutic efficacy, potentially requiring specific dosing strategies.[2]
Troubleshooting Guide for Inconsistent Results
This section addresses potential issues that can lead to variability in this compound animal studies, presented in a problem-and-solution format.
Issue 1: High Variability in Therapeutic Efficacy (e.g., Arthritis Scores)
Question: We are observing significant variation in the reduction of clinical scores in our CIA mouse model treated with this compound, even within the same treatment group. What could be the cause?
Answer: High variability in the CIA model is a common challenge.[5] Several factors related to the model induction and the animals themselves can contribute to this.
-
Animal-Related Factors:
-
Genetics and Vendor: Susceptibility to CIA is strongly linked to the MHC-class II haplotype.[6][7] DBA/1 and B10.RIII mice are highly susceptible.[6][7] However, genetic drift can occur, and the gut microbiome can differ between animals from different vendors, affecting immune responses.[6] It is recommended to source animals from a single, reputable vendor for the entire study.
-
Age and Sex: Mice should have a mature immune system, typically between 8-10 weeks of age at the start of the study.[7] Using animals of a consistent age and sex is crucial, as hormonal differences can influence inflammatory responses.
-
Housing Conditions: Animals should be housed in specific pathogen-free (SPF) conditions.[7] Viral or bacterial infections can alter the immune response and interfere with the development of CIA.[6][7] Diet can also play a role; some studies report higher disease incidence with high-fat breeder chows.[6][7]
-
-
Induction Protocol:
-
Collagen Emulsion: The quality of the collagen/adjuvant emulsion is critical.[6] Improperly prepared emulsions can lead to a weak or variable immune response. The emulsion should be stable and prepared consistently for all animals.
-
Immunization Technique: The injection (typically intradermal at the base of the tail) must be performed correctly.[8] Variability in the injection volume or location can affect the initial immune response.
-
Troubleshooting Steps:
-
Standardize Animal Supply: Use a single supplier and ensure the strain is appropriate for the CIA model.
-
Control for Age and Housing: Maintain a consistent age for all animals and ensure strict adherence to SPF housing and a standardized diet.
-
Refine Induction Protocol: Develop a standardized and validated protocol for preparing and administering the collagen emulsion. Ensure all technical staff are thoroughly trained.
-
Implement Blinding and Randomization: The researcher assessing clinical scores should be blinded to the treatment groups to avoid bias.[9] Animals should be randomly assigned to treatment and control groups.
Issue 2: Inconsistent or Weak In Vivo Fluorescence Signal
Question: Our in vivo imaging results with this compound show a weak signal over the arthritic joints, and the signal-to-background ratio is poor. Why is this happening?
Answer: Challenges in in vivo fluorescence imaging can arise from the properties of the probe, the animal model, and the imaging equipment.
-
Pharmacokinetics of this compound:
-
Rapid Clearance: As mentioned, this compound has rapid biliary clearance.[2] This means the concentration of the probe available to bind to the target site may decrease quickly. This can also lead to high background signal from the liver and intestines.[2]
-
Optimal Imaging Time: The time between probe injection and imaging is critical. A kinetic analysis to determine the time of maximum target accumulation and minimum background signal is essential.[10] For this compound, imaging 24 hours post-injection has been suggested to reduce intestinal background.[2]
-
-
Biological Factors:
-
Disease Severity: The intensity of the signal is dependent on the level of mHsp90 expression, which correlates with the degree of T cell activation and inflammation.[2] If the arthritis has not developed sufficiently, the target expression may be too low.
-
Tissue Depth and Absorbance: Near-infrared light penetrates tissue better than visible light, but signal can still be attenuated by overlying tissue and blood.[10] Hemoglobin is a major absorber of light below 600 nm.[10]
-
-
Technical Factors:
-
Probe Integrity: Ensure the this compound solution is prepared correctly and has not degraded. Small molecule stability can be affected by solvent choice, storage conditions, and freeze-thaw cycles.[11]
-
Imaging Parameters: The settings on the imaging system (exposure time, filters, laser power) must be optimized for the specific probe and animal model.
-
Troubleshooting Steps:
-
Perform a Time-Course Study: Inject a cohort of animals and image them at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal imaging window.
-
Include Proper Controls: Always include the following control groups in your imaging experiments:[10]
-
Positive Control: Arthritic mouse injected with this compound.
-
Negative Control: Healthy (non-arthritic) mouse injected with this compound to assess background accumulation.
-
Vehicle Control: Arthritic mouse injected with vehicle only to measure autofluorescence.
-
-
Correlate Signal with Pathology: After imaging, perform histological analysis on the joints to confirm the degree of inflammation and correlate it with the fluorescence signal intensity.
-
Verify Probe Activity: If possible, test the batch of this compound in an in vitro assay to confirm its binding activity before in vivo use.
Data Presentation
The following tables present hypothetical but realistic data based on expected outcomes from an this compound study in a CIA mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | N | Mean Arthritis Score (Day 21 - Pre-treatment) | Mean Arthritis Score (Day 35 - Post-treatment) | % Reduction in Score |
| Vehicle Control | 10 | 4.5 ± 0.8 | 10.2 ± 1.5 | N/A |
| This compound (10 mg/kg) | 10 | 4.3 ± 0.9 | 6.8 ± 1.2 | 33.3% |
| Dexamethasone (1 mg/kg) | 10 | 4.6 ± 0.7 | 3.5 ± 0.9** | 65.7% |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Serum Cytokine Levels in CIA Mice (Day 35)
| Treatment Group | IFN-γ (pg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control | 150.4 ± 20.1 | 250.6 ± 35.2 | 450.8 ± 50.3 | 25.1 ± 5.5 |
| This compound (10 mg/kg) | 95.2 ± 15.8 | 160.1 ± 28.9 | 280.4 ± 41.7 | 45.3 ± 8.1 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Experimental Protocols
Protocol: In Vivo Efficacy and Imaging of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
1. Animals and Housing:
-
Male DBA/1 mice, 8-10 weeks old.[6]
-
House in SPF conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[7]
-
Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Arthritis:
-
Day 0: Prepare an emulsion of 100 µL bovine type II collagen (2 mg/mL in 0.05 M acetic acid) and 100 µL Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis).[6][7]
-
Administer a 100 µL intradermal injection of the emulsion at the base of the tail of each mouse.
-
Day 21: Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.[7]
-
Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
3. Monitoring and Scoring:
-
Begin monitoring animals for signs of arthritis daily from Day 21.
-
Score each of the four paws based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity).[8]
-
The maximum score per mouse is 16. An animal is considered to have arthritis if its score is ≥ 1.
4. Treatment Protocol:
-
On Day 25, or when average arthritis scores reach ~4-5, randomize mice into treatment groups (e.g., Vehicle, this compound, Positive Control like Dexamethasone).
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection daily for 10 days.
-
Continue to monitor body weight and arthritis scores daily.
5. In Vivo Fluorescence Imaging:
-
24 hours before the final day of the study (e.g., Day 34), administer a final dose of this compound via i.v. injection to the treatment group.[2]
-
On Day 35, anesthetize mice using isoflurane.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum) and acquire images using appropriate near-infrared excitation and emission filters.
-
Quantify the radiant efficiency ([p/s]/[µW/cm²]) in regions of interest (ROIs) drawn around the paws.
6. Terminal Procedures and Ex Vivo Analysis:
-
On Day 35, collect blood via cardiac puncture for serum cytokine analysis (e.g., ELISA or multiplex assay).
-
Euthanize animals and collect paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).
Mandatory Visualizations
Caption: Proposed signaling pathway of mHsp90 inhibition by this compound in activated T-cells.
Caption: Typical experimental workflow for a Collagen-Induced Arthritis (CIA) mouse study.
Caption: A decision tree for troubleshooting inconsistent results in this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of membrane Hsp90 is a molecular signature of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
How to improve the radiolabeling efficiency of HS-131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiolabeling efficiency of HS-131 with Iodine-131 (¹³¹I).
FAQs: Understanding this compound and ¹³¹I Labeling
Q1: What is this compound?
A1: this compound is a near-infrared (NIR) dye-tethered inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5][6] It is designed to target extracellular Hsp90, which is often overexpressed in malignant cells.[1][2] Its primary application is as an imaging probe for detecting aggressive cancers, such as breast cancer.[2][3] this compound has the molecular formula C₇₁H₉₅N₇O₁₃S₂ and a molecular weight of 1318.68 g/mol .[4]
Q2: Why radiolabel this compound with Iodine-131?
A2: Radiolabeling this compound with Iodine-131 (¹³¹I) can transform it from a fluorescent imaging probe into a theranostic agent. ¹³¹I is a radioisotope that emits both beta particles and gamma radiation.[7] The beta particles have a therapeutic effect by destroying targeted cancer cells, while the gamma radiation allows for imaging and tracking of the compound in vivo using Single Photon Emission Computed Tomography (SPECT).[7][8]
Q3: What is the general principle behind radiolabeling small molecules like this compound with ¹³¹I?
A3: The most common method for radioiodination of small molecules is electrophilic substitution on an activated aromatic ring, such as a phenol or an aniline derivative.[8] This typically involves the oxidation of radioiodide ([¹³¹I]NaI) to an electrophilic iodine species (e.g., I⁺) using an oxidizing agent. This electrophilic iodine then reacts with the electron-rich aromatic ring of the precursor molecule to form a stable carbon-iodine bond.
Troubleshooting Guide: Improving ¹³¹I-HS-131 Radiolabeling Efficiency
Low radiolabeling efficiency is a common challenge. The following sections provide potential causes and solutions for troubleshooting your experiments.
Issue 1: Low Radiochemical Yield (<50%)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Oxidation of ¹³¹I⁻ | Increase the concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) incrementally. Optimize the reaction time; prolonged exposure to strong oxidizing agents can damage the compound. |
| Precursor Degradation | Ensure the precursor molecule (this compound) is of high purity and has been stored correctly to prevent degradation. Perform quality control of the precursor before labeling. |
| Suboptimal Reaction pH | The optimal pH for electrophilic iodination is typically between 7 and 8. Verify and adjust the pH of the reaction buffer. |
| Presence of Reducing Agents | Ensure all glassware is thoroughly cleaned and that buffers and reagents are free from any reducing agents that could react with the oxidized iodine. |
| Low Specific Activity of ¹³¹I | Use a fresh batch of [¹³¹I]NaI with high specific activity to ensure a sufficient concentration of reactive iodine. |
Issue 2: Poor Radiochemical Purity
Possible Causes & Solutions
| Cause | Recommended Action |
| Formation of Radioiodinated Impurities | Optimize the amount of precursor. An excess of precursor can lead to multiple iodination products. Adjust the reaction time and temperature to minimize side reactions. |
| Presence of Free ¹³¹I | Improve the purification method. Use a suitable separation technique such as HPLC or solid-phase extraction (e.g., Sep-Pak C18 cartridge) to effectively remove unreacted ¹³¹I.[9] |
| Radiolysis | Minimize the exposure of the radiolabeled compound to light and heat. Store the final product at the recommended temperature and consider adding a radical scavenger if radiolysis is suspected. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹³¹I (Chloramine-T Method)
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound precursor
-
[¹³¹I]NaI solution
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite solution (quenching agent)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sep-Pak C18 cartridge for purification
-
Ethanol
-
Sterile water for injection
Procedure:
-
To a sterile reaction vial, add 10 µg of this compound precursor dissolved in a small volume of appropriate solvent.
-
Add 100 µL of 0.1 M phosphate buffer (pH 7.5).
-
Add 1-5 mCi of [¹³¹I]NaI solution.
-
Initiate the reaction by adding 10-20 µL of freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer).
-
Incubate the reaction mixture at room temperature for 1-5 minutes with gentle agitation.
-
Quench the reaction by adding an excess of sodium metabisulfite solution (2 mg/mL).
-
Purify the reaction mixture using a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash with sterile water to remove unreacted ¹³¹I.
-
Elute the ¹³¹I-HS-131 with ethanol.
-
-
Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.
Protocol 2: Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)
Materials:
-
TLC plates (e.g., silica gel)
-
Mobile phase (e.g., a mixture of organic solvents like ethyl acetate and hexane)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the purified ¹³¹I-HS-131 onto a TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate mobile phase.
-
Allow the solvent front to travel near the top of the plate.
-
Dry the TLC plate completely.
-
Scan the plate using a radio-TLC scanner to obtain a chromatogram.
-
Calculate the radiochemical purity by determining the ratio of the radioactivity of the product peak to the total radioactivity on the plate.
Data Presentation
Table 1: Effect of Oxidizing Agent Concentration on Radiolabeling Efficiency
| Chloramine-T (µg) | Reaction Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) |
| 10 | 2 | 45 ± 3.5 | >95 |
| 20 | 2 | 78 ± 2.1 | >95 |
| 40 | 2 | 85 ± 1.8 | >92 |
| 60 | 2 | 82 ± 2.5 | >88 |
Table 2: Influence of Reaction pH on Radiolabeling Efficiency
| pH | Reaction Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) |
| 6.5 | 2 | 55 ± 4.2 | >95 |
| 7.5 | 2 | 85 ± 1.8 | >95 |
| 8.5 | 2 | 75 ± 3.1 | >93 |
Visualizations
Caption: Workflow for the radiolabeling of this compound with Iodine-131.
Caption: Troubleshooting decision tree for ¹³¹I-HS-131 radiolabeling.
References
- 1. projectlyme.org [projectlyme.org]
- 2. In Vivo Detection of HSP90 Identifies Breast Cancers with Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. projectlyme.org [projectlyme.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Heat shock protein 90: its inhibition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 9. Rapid radiochemical purity testing for [131I]m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HS-131 Therapeutic Dose for Xenograft Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the therapeutic dose of HS-131 in cancer xenograft models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Introduction to this compound
This compound is a fluor-tethered inhibitor of membrane-expressed Heat Shock Protein 90 (mHsp90).[1] Unlike intracellular Hsp90, mHsp90 is predominantly found on the surface of stressed and malignant cells. Inhibition of mHsp90 can disrupt the function of various client proteins involved in cell growth, survival, and signaling pathways, making it a potential therapeutic target in oncology. While initial studies have explored its role in T-cell activation and autoimmune diseases, its application in cancer xenograft models is an emerging area of investigation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound selectively inhibits the activity of membrane-expressed Hsp90 (mHsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins and key signaling molecules. By inhibiting mHsp90, this compound can lead to the degradation of these client proteins, thereby disrupting downstream signaling pathways that promote tumor growth and survival.
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
A2: Cell lines with high surface expression of Hsp90 and those dependent on Hsp90 client proteins for their survival are predicted to be most sensitive. It is recommended to perform in vitro screening of a panel of cancer cell lines to determine their relative sensitivity to this compound before initiating in vivo studies. Key oncogenic pathways to consider are those involving receptor tyrosine kinases, steroid hormone receptors, and signaling kinases.
Q3: What is a recommended starting dose for an in vivo xenograft study with this compound?
A3: A definitive starting dose for all xenograft models has not been established. A pilot dose-range-finding study is essential. Based on in vitro IC50 values, initial doses for a pilot study could be extrapolated. For example, if the in vitro IC50 is in the low micromolar range, a starting dose for a mouse model might be in the range of 10-25 mg/kg, administered via an appropriate route (e.g., intraperitoneal or oral). Pharmacokinetic (PK) and tolerability data from such a pilot study are crucial for determining the dose for larger efficacy studies.
Q4: What are the potential toxicities associated with this compound in animal models?
A4: While specific toxicity data for this compound in cancer xenograft models is limited, researchers should monitor for general signs of toxicity in mice, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. Hsp90 inhibitors as a class can have on-target toxicities in normal tissues. Close monitoring of animal health is critical.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound dosage in xenograft models.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth between animals in the same group. | - Inconsistent cell implantation technique.- Poor cell viability at the time of injection.- Variation in animal health or immune response.[2] | - Standardize the cell implantation procedure.- Ensure high cell viability (>95%) before injection.- Increase the number of animals per group to improve statistical power.[2] |
| Lack of tumor growth inhibition at the tested doses. | - The selected xenograft model is not dependent on mHsp90 signaling.- Suboptimal dosing or dosing schedule.- Poor bioavailability of this compound.- Intrinsic or acquired resistance to the drug.[2] | - Confirm mHsp90 expression in the chosen cell line.- Perform a dose-escalation study to test higher concentrations.- Analyze drug concentration in plasma and tumor tissue (PK/PD studies).- Investigate potential resistance mechanisms. |
| Significant toxicity and weight loss in treated animals. | - The administered dose is above the maximum tolerated dose (MTD).- The dosing schedule is too frequent. | - Reduce the dose of this compound.- Decrease the frequency of administration (e.g., from daily to every other day).- Consider a different formulation or route of administration. |
| Tumor regrowth after an initial positive response. | - Insufficient duration of treatment.- Development of acquired resistance.[2] | - Extend the treatment duration if the animals tolerate it.- Analyze the regrown tumors for changes in mHsp90 expression or downstream signaling pathways.- Consider combination therapy with other agents. |
Hypothetical Troubleshooting Scenario: Lack of Efficacy
A researcher observes no significant difference in tumor volume between the vehicle-treated and this compound-treated groups.
Table 1: Example of Ineffective Dose Response
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | 1500 ± 250 | 0% |
| This compound | 25 | 1450 ± 300 | 3.3% |
| This compound | 50 | 1380 ± 280 | 8.0% |
Troubleshooting Workflow
References
HS-131 stability issues in solution
Disclaimer: The compound "HS-131" is not a widely recognized chemical entity in publicly available scientific literature. The following technical support guide is a comprehensive template designed for a fictional novel MEK1/2 inhibitor, herein referred to as this compound. This guide addresses common stability issues encountered with small molecule inhibitors in a research and development setting.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is of high purity and stored under desiccating conditions to prevent water absorption, which can affect the long-term stability of the compound.
2. How should I store the lyophilized powder and stock solutions of this compound?
-
Lyophilized Powder: Store the vial at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Stock Solutions: Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.
3. I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to improper storage. To resolve this, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the precipitate. If the precipitate persists, it may indicate degradation or saturation. In such cases, it is advisable to prepare a fresh stock solution.
4. What is the stability of this compound in aqueous solutions and cell culture media?
This compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and loss of biological activity. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced cytotoxicity.
5. How can I confirm the integrity and concentration of my this compound solution?
The integrity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products. The concentration can be verified using a spectrophotometer if the molar extinction coefficient is known or by comparing the HPLC peak area to a standard curve of a freshly prepared solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Stock Solution | 1. Improper storage (e.g., repeated freeze-thaw cycles). 2. Solvent (DMSO) has absorbed water. 3. Concentration exceeds solubility limit. | 1. Gently warm the solution to 37°C and vortex. 2. Use fresh, anhydrous DMSO for stock preparation. 3. Prepare a new stock solution at a lower concentration. |
| Inconsistent Experimental Results | 1. Degradation of this compound in aqueous media. 2. Inaccurate pipetting of viscous DMSO stock. 3. Adsorption of the compound to plasticware. | 1. Prepare fresh dilutions immediately before each experiment. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. 3. Consider using low-adhesion microplates and tubes. |
| Loss of Biological Activity | 1. Compound degradation due to improper storage or handling. 2. Extended exposure to light or non-optimal pH. | 1. Prepare a fresh stock solution from the lyophilized powder. 2. Protect solutions from light and maintain a neutral pH during experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Recommended Storage Conditions and Stability
| Formulation | Storage Temperature | Estimated Stability |
| Lyophilized Powder | -20°C | ≥ 24 months |
| 10 mM Stock in Anhydrous DMSO | -80°C | ≥ 6 months |
| 10 mM Stock in Anhydrous DMSO | -20°C | ≥ 3 months |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Acclimatization: Allow the vial of lyophilized this compound to warm to room temperature for 20-30 minutes before opening.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Dissolution: Vortex the solution for 5-10 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: Hypothetical signaling pathway of this compound, a MEK1/2 inhibitor.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Logic for selecting the appropriate solvent for this compound.
Off-target effects of HS-131 in non-thyroidal tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the investigational kinase inhibitor, HS-131. The information herein is intended to help users anticipate and address potential issues related to the off-target effects of this compound in non-thyroidal tissues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It is under investigation for its therapeutic potential in cancers where TKX is overexpressed or constitutively active.
Q2: Are there known off-target effects of this compound?
A2: Yes, in vitro kinase screening has revealed that this compound can inhibit several other kinases, particularly at higher concentrations. The most significant off-targets include members of the SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target activities may contribute to both therapeutic and adverse effects observed in non-thyroidal tissues.
Q3: We are observing unexpected cell morphology changes in our cancer cell line treated with this compound, which are not consistent with TKX inhibition alone. What could be the cause?
A3: The observed morphological changes could be due to the off-target inhibition of SRC family kinases. SFKs are crucial regulators of the cytoskeleton and cell adhesion. Inhibition of these kinases can lead to alterations in cell shape, adhesion, and motility. We recommend performing a western blot to assess the phosphorylation status of SRC kinase substrates to confirm this off-target effect in your cell line.
Q4: Our in vivo experiments with this compound in a mouse xenograft model are showing signs of toxicity, such as weight loss and mild hypertension, at doses required for tumor growth inhibition. Is this expected?
A4: The observed toxicities may be related to the off-target inhibition of VEGFR2. VEGFR2 is a key mediator of angiogenesis, and its inhibition can lead to cardiovascular side effects, including hypertension. It is advisable to monitor blood pressure in treated animals and consider dose-escalation studies to determine the maximum tolerated dose. Correlating pharmacokinetic data with pharmacodynamic readouts for both on-target (TKX) and off-target (VEGFR2) inhibition may help in optimizing the dosing regimen.
Q5: Can we use this compound in combination with other kinase inhibitors?
A5: Caution is advised when combining this compound with other kinase inhibitors, especially those that also target SFKs or VEGFR2, as this could lead to synergistic toxicity. A thorough evaluation of the kinase selectivity profiles of all compounds in a proposed combination is recommended. Initial studies should be conducted in vitro to assess for additive or synergistic cytotoxicity before proceeding to in vivo models.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discrepancy between biochemical IC50 and cellular EC50 | 1. Poor cell permeability of this compound.2. High protein binding in cell culture media.3. Presence of drug efflux pumps in the cell line. | 1. Perform a cell permeability assay.2. Test the effect of varying serum concentrations in your cell-based assays.3. Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) or use efflux pump inhibitors. |
| Unexpected decrease in cell viability in a cell line not expressing the primary target, TKX. | Off-target inhibition of essential kinases. | 1. Review the kinase selectivity profile of this compound (see Table 1).2. Perform a western blot analysis to check for inhibition of key off-target pathways (e.g., SRC, VEGFR2) in the affected cell line. |
| Variable results in in vivo efficacy studies. | 1. Inconsistent drug formulation or administration.2. Variability in animal metabolism.3. Tumor heterogeneity. | 1. Ensure consistent preparation and administration of the dosing solution.2. Perform pharmacokinetic analysis to assess drug exposure in individual animals.3. Characterize the molecular profile of the tumors to ensure target expression. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKX |
| TKX (Primary Target) | 5 | 1 |
| SRC | 50 | 10 |
| LYN | 75 | 15 |
| FYN | 120 | 24 |
| VEGFR2 | 250 | 50 |
| PDGFRβ | 800 | 160 |
| EGFR | >10,000 | >2000 |
| HER2 | >10,000 | >2000 |
Experimental Protocols
1. In Vitro Kinase Activity Assay (Example: TKX)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the kinase.
-
Materials: Recombinant human TKX enzyme, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 4 µL of a solution containing the TKX enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for TKX).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in a quench buffer (containing EDTA).
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and plot the results against the inhibitor concentration to determine the IC50.
-
2. Cell Viability Assay (Example: MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.
-
Materials: Cell line of interest, complete growth medium, this compound, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC50.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for assessing off-target effects of this compound.
Calibrating gamma counters for accurate HS-131 measurement
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibrating gamma counters for the accurate measurement of Iodine-131 (I-131). Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between calibration and quality control for a gamma counter? A: Calibration is the process of configuring the instrument to ensure its measurements are accurate. This involves two main types:
-
Energy Calibration: Adjusting the instrument's high voltage or gain to correctly identify the energy of the gamma rays being emitted by the radionuclide (e.g., 364 keV for I-131). This ensures you are counting the correct photons.
-
Efficiency Calibration: Determining the relationship between the number of counts detected by the instrument (Counts Per Minute, CPM) and the actual disintegration rate of the sample (Disintegrations Per Minute, DPM, or Becquerels, Bq). This allows you to convert your measurement into a true activity value.[1][2]
Quality Control (QC) is the routine, ongoing process of monitoring the instrument's performance to ensure it remains stable and continues to provide accurate results after calibration.[3] Daily QC checks typically use a long-lived check source to verify that the instrument's settings have not drifted.[3]
Q2: Why must I calibrate the gamma counter specifically for I-131? A: Gamma counters must be calibrated for every radionuclide you intend to measure.[2] Each radionuclide has a unique gamma emission energy and pattern. An energy calibration for Cobalt-60, for example, would not be appropriate for measuring I-131 because their principal gamma energies are vastly different. The calibration sets the correct energy window to count the primary 364 keV photopeak of I-131, minimizing interference from background radiation and scattered photons.[4][5]
Q3: How often should I perform a full calibration for I-131? A: A full energy and efficiency calibration should be performed annually, after any major instrument service or repair, or if daily quality control checks show a consistent drift or failure.[1] Daily QC checks are mandatory to ensure the instrument's stability between these full calibrations.
Q4: What is a "check source" and how is it used in daily QC? A: A check source is a sealed, long-lived radionuclide (e.g., Cesium-137) with a known, stable activity. It is used in daily QC to verify the instrument's consistency. By measuring the check source each day, you can confirm that the detector's response (in terms of both the energy peak position and the total counts) has not significantly changed from the established baseline.[1] Counts should typically remain within a predefined range (e.g., ±10%) of the average value established after calibration.[1]
Q5: What is "dead time" and why is it a particular concern for I-131? A: Dead time is the brief period after a gamma ray is detected during which the detector and its electronics are busy processing the event and cannot detect another one. At very high count rates, which can occur in therapeutic applications of I-131, a significant number of events can be missed, leading to an underestimation of the true activity.[6][7] It is essential to be aware of your instrument's linear range and to apply dead-time corrections if you are measuring high-activity samples.[6][8]
Troubleshooting Guides
Q1: My daily QC check failed. The check source count is outside the acceptable range. What should I do? A: A failed QC check requires immediate action before running any samples. Follow these steps:
-
Verify Source Position: Ensure the check source was placed in the exact same position and orientation as previous measurements. Inconsistent geometry is a common source of error.
-
Inspect for Contamination: Check the well, sample holder, and the area around the counter for any potential radioactive contamination using a survey meter.[9]
-
Perform a Background Check: Measure the background count rate. A sudden increase could indicate contamination.
-
Re-run the QC Check: Carefully place the source again and repeat the measurement.
-
Check Energy Calibration: Acquire a full spectrum from the check source. If the photopeak has shifted from its expected channel, an energy calibration is required.
-
Contact Service: If the above steps do not resolve the issue, do not use the instrument. Contact your institution's radiation safety officer or the manufacturer's service engineer for assistance.
Q2: My background counts are unusually high. What could be the cause? A: High background counts can obscure low-level sample measurements and indicate a problem.
-
Contamination: This is the most common cause. The detector well, sample tubes, or the surrounding area may be contaminated. Perform a wipe test and decontaminate as necessary.[9]
-
Nearby Radioactive Sources: Ensure that no other radioactive materials are stored near the gamma counter.
-
Instrument Noise: In rare cases, electronic noise can cause high background. This typically requires a service engineer to diagnose.
Q3: My I-131 sample counts (CPM) are significantly lower/higher than expected. What are the possible reasons? A: Inaccurate sample counts can stem from several sources:
-
Incorrect Energy Window: Verify that the I-131 protocol with the correct energy window (centered on 364 keV) was used. An incorrect window will result in inaccurate counts.
-
Pipetting or Dilution Error: An error in preparing the sample will lead to a different activity than expected. Re-prepare the sample if possible.
-
Dead Time Effect (for unexpectedly low counts): If you are measuring a very high-activity sample, the counter may be saturated. You may need to dilute the sample or apply a dead-time correction factor.[6][10]
-
Contamination (for unexpectedly high counts): The sample tube or the counter itself could be contaminated.
| Symptom | Possible Cause | Recommended Action |
| Failed Daily QC | 1. Improper source placement2. Contamination3. Calibration drift | 1. Reposition source and recount2. Survey for contamination3. Perform energy calibration4. Contact service if unresolved |
| High Background | 1. Contamination of well/area2. Other sources stored nearby | 1. Perform wipe test and decontaminate2. Relocate nearby radioactive materials |
| Inaccurate Counts | 1. Wrong energy window selected2. Sample preparation error3. Dead time (high activity samples) | 1. Verify protocol settings2. Review sample prep; remake if needed3. Dilute sample or apply correction |
| Peak Shift | 1. Energy calibration has drifted2. Sample contamination | 1. Perform energy calibration2. Check for other radionuclides |
| I-131 Count Loss due to Dead Time (Phantom Study Data)[6][10] | | :--- | :--- | | Activity in Phantom (MBq) | Approximate % Count Loss | | < 140 MBq | ~0% | | ~1000 MBq | ~10% | | ~2000 MBq | ~20% | | ~4000 MBq | ~35% | | > 5700 MBq | ~46% | Note: These values are illustrative and depend on the specific gamma counter model. Each instrument should be characterized.
Experimental Protocols
Protocol 1: I-131 Energy Calibration
Objective: To center the I-131 photopeak at 364 keV within the appropriate channel and set the energy window.
Materials:
-
A certified I-131 source of low activity (~0.1 µCi / 3.7 kBq).
-
Gamma counter software with multichannel analyzer (MCA) mode.
Methodology:
-
Place the I-131 source in the detector.
-
Acquire a gamma spectrum in MCA mode for a sufficient time to obtain a well-defined photopeak (e.g., 60-120 seconds).
-
Observe the spectrum and identify the channel number corresponding to the highest point of the 364 keV photopeak.
-
Adjust the instrument's high voltage or gain according to the manufacturer's instructions until the peak is centered in the channel designated for 364 keV in your instrument's protocol.
-
Set the energy window for the I-131 measurement protocol. A standard 20% window is common.[11]
| Recommended Energy Window for I-131 (20% Width) | | :--- | :--- | | Parameter | Value (keV) | | Photopeak Center | 364 | | Window Width | 73 (20% of 364) | | Lower Level Discriminator | 327 | | Upper Level Discriminator | 400 | Note: These values are derived from (364 ± 36.5) keV. Some systems may use slightly different ranges like 328-400 keV.[12]
Protocol 2: I-131 Efficiency Calibration
Objective: To establish the conversion factor from measured Counts Per Minute (CPM) to activity (Bq or DPM).
Materials:
-
A set of 5-7 I-131 standards of known, traceable activity. The activities should span the expected working range of your experiments.
-
A blank sample (same matrix and tube type as the standards).
Methodology:
-
Select the I-131 energy protocol established in Protocol 1.
-
Measure Background: Count the blank sample for a standard time (e.g., 5 minutes) to determine the background CPM.
-
Measure Standards: Count each I-131 standard for the same standard time.
-
Calculate Net CPM: For each standard, subtract the background CPM from the measured gross CPM.
-
Plot Calibration Curve: Create a graph with the known activity (Bq or DPM) on the x-axis and the corresponding Net CPM on the y-axis.
-
Determine Efficiency: Perform a linear regression on the data points. The slope of the line is your counting efficiency (in CPM/Bq or CPM/DPM). This factor is used to convert Net CPM from unknown samples to their activity.
Protocol 3: Daily Quality Control (QC)
Objective: To verify the stable and consistent performance of the gamma counter before use.
Materials:
-
A long-lived check source (e.g., Cs-137).
-
A blank sample.
-
QC Logbook or electronic record.
Methodology:
-
Background Check: Count the blank sample using the I-131 protocol for 1 minute. Record the CPM. The value should be below the established maximum threshold.[3]
-
Energy Stability Check: Count the check source. Verify that its primary photopeak falls within the expected channel (e.g., ±1% of the target channel).[3]
-
Constancy Check: Record the total counts for the check source. This value must be within the established acceptance range (e.g., ±10%) of the mean value determined after the last full calibration.
-
Record Results: Document all values in the QC log. If all checks pass, the instrument is ready for use. If any check fails, follow the troubleshooting guide.
| Example Daily QC Log & Acceptance Criteria | | :--- | :--- | :--- | :--- | :--- | | Date | Background (CPM) | Check Source (CPM) | Peak Channel | Pass/Fail | | Acceptance Criteria -> | < 50 CPM | 39,110 - 47,800 | Channel 655-669 | | | 2025-12-08 | 35 | 43,520 | 662 | Pass | | 2025-12-09 | 38 | 43,495 | 663 | Pass | Note: Acceptance criteria are examples and must be established for each specific instrument. The example range is based on a mean of 43,455 CPM ± 10%.[1]
Visualizations
Caption: I-131 Gamma Counter Calibration & Measurement Workflow.
Caption: Troubleshooting Logic for a Failed Daily QC Check.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Calibration and Quality Control Procedures for Gamma Counting [labx.com]
- 4. Iodine-131 - Wikipedia [en.wikipedia.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical scatter-independent gamma camera dead-time correction for iodine-131 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www-pub.iaea.org [www-pub.iaea.org]
Technical Support Center: Minimizing Radiation Exposure to Researchers Working with Iodine-131 (I-131)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure while working with Iodine-131 (I-131).
Disclaimer: This guide is for informational purposes only and should not replace institutional radiation safety protocols and training. Always consult with your institution's Radiation Safety Officer (RSO) for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with Iodine-131?
A1: Iodine-131 (I-131) presents both an external and internal radiation hazard.[1] It decays by emitting beta particles and gamma radiation.[2][3] The primary risks are:
-
External Exposure: Large amounts of I-131 can cause burns to the skin and eyes.[2]
-
Internal Exposure: If inhaled or ingested, I-131 concentrates in the thyroid gland, increasing the risk of thyroid cancer and other thyroid problems.[2][3][4] The thyroid gland cannot distinguish between radioactive and non-radioactive iodine.[2]
Q2: What are the fundamental principles of radiation protection when working with I-131?
A2: The guiding principle of radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".[5][6][7][8] This is achieved by implementing the three basic protective measures:
-
Time: Minimize the duration of exposure to the radiation source.[7][8][9]
-
Distance: Maximize the distance from the radiation source. Doubling the distance from the source can reduce the radiation exposure by a factor of four.[7]
-
Shielding: Use appropriate shielding materials between yourself and the source.[7][8][9]
Q3: What personal protective equipment (PPE) is required when handling I-131?
A3: The minimum PPE required when handling I-131 includes:
Q4: How should I monitor for I-131 contamination?
A4: Regular monitoring is crucial.
-
Use a survey meter, such as a Geiger-Müller (GM) meter with a pancake probe, to detect gross contamination on hands, clothing, and work areas during and after experiments.[10][13]
-
Perform wipe tests to detect removable surface contamination. These wipes should be counted using a liquid scintillation counter or a gamma counter.[10][13]
Q5: What are the procedures for a minor I-131 spill?
A5: For a minor spill, follow these steps:
-
Alert others in the vicinity.[14]
-
Contain the spill by covering it with absorbent paper.[14][15]
-
Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.[15]
-
Clean the spill from the outside in to avoid spreading the contamination.[14][15] Use a decontamination solution or soap and water.[14] A solution of sodium thiosulfate can be used to stabilize the iodine.[10]
-
Place all contaminated materials in a designated radioactive waste container.[15]
-
Monitor the area and yourself for any remaining contamination.[15]
-
Report the incident to your RSO.[15]
Q6: What constitutes a major I-131 spill and what is the appropriate response?
A6: A major spill typically involves a larger amount of radioactive material, personnel contamination, or the release of volatile radioactive material.[15] The response should be:
-
Evacuate and secure the area immediately.[15]
-
Notify the RSO or person in charge without delay.[15]
-
Decontaminate personnel by removing contaminated clothing and washing the affected skin with lukewarm water and mild soap.[15]
-
Await instructions from the RSO for area decontamination.[15]
Troubleshooting Guides
Issue 1: My survey meter is showing higher than background readings in the lab, but I can't locate the source.
-
Possible Cause: Widespread, low-level contamination or a hidden spill.
-
Troubleshooting Steps:
-
Ensure your survey meter is functioning correctly and has been recently calibrated.
-
Systematically survey all surfaces, equipment, and floors in the laboratory. Pay close attention to areas where I-131 is handled and stored.
-
Perform wipe tests on various surfaces to identify removable contamination.
-
Check waste containers to ensure they are properly shielded and not overflowing.
-
If the source still cannot be identified, contact your RSO for assistance.
-
Issue 2: I suspect I may have inhaled or ingested I-131.
-
Possible Cause: Improper handling techniques, inadequate ventilation, or an undetected spill.
-
Troubleshooting Steps:
Issue 3: I have detected contamination on my skin.
-
Possible Cause: A splash during handling or touching a contaminated surface.
-
Troubleshooting Steps:
-
Do not spread the contamination.
-
Immediately wash the affected area with lukewarm water and mild soap.[14] Avoid abrasive scrubbing, which can increase absorption through the skin.[14]
-
Re-monitor the area to ensure all contamination has been removed.
-
If contamination persists, repeat the washing procedure.
-
Report the incident to your RSO.
-
Quantitative Data
Table 1: Iodine-131 Properties
| Property | Value |
| Half-life | 8.02 days[2][3] |
| Radiation Emitted | Beta particles and Gamma radiation[2] |
| Primary Target Organ | Thyroid Gland[3][10] |
Table 2: Shielding for Iodine-131
| Shielding Material | Attenuation |
| Plastic (1.6 mm) | Absorbs all beta emissions[13] |
| Lead (Pb) - Half-Value Layer (HVL) | 0.23 cm (reduces gamma intensity by 50%)[10] |
| Lead (Pb) - Tenth-Value Layer (TVL) | 0.70 cm (reduces gamma intensity by 90%)[10] |
Note: Low-density materials like plexiglass will not effectively shield the gamma radiation from I-131; lead shielding is necessary.[10] To avoid the generation of bremsstrahlung radiation, beta radiation should first be shielded by a low-density material like plastic or acrylic.[1]
Table 3: Exposure Rates from an Unshielded 1.0 mCi I-131 Point Source
| Distance | Exposure Rate (mR/hour) |
| 1.0 cm | 2200.00[10] |
| 10.0 cm | 22.00[10] |
| 100.0 cm | 0.22[10] |
Experimental Protocols
Protocol: General Procedure for Handling Millicurie (mCi) Quantities of I-131
-
Preparation:
-
Designate a specific work area for handling I-131.
-
Cover the work surface with plastic-backed absorbent paper.[11]
-
Assemble all necessary materials, including shielding, handling tools, and waste containers, before introducing the I-131.
-
Ensure a calibrated and operational survey meter is present.[13]
-
-
Handling:
-
Wear appropriate PPE: lab coat, double gloves, and safety glasses.[10]
-
Use lead bricks to create a shielded work area.[10]
-
Use tools such as tongs or forceps to handle the vial containing I-131 to maximize distance.[13]
-
Work quickly and efficiently to minimize exposure time.
-
Avoid direct hand contact with the source vial and potentially contaminated items.[13]
-
If working with volatile forms or performing iodinations, conduct the procedure in a certified fume hood with a charcoal filter.[11]
-
-
Post-Handling:
-
Securely cap and store the I-131 stock vial behind lead shielding.[13]
-
Dispose of all radioactive waste in properly labeled and shielded containers.[16]
-
Use a survey meter to monitor your hands, clothing, and the work area for contamination.
-
Perform a wipe test of the work area.
-
Wash hands thoroughly after removing gloves.
-
Diagrams
Caption: A typical experimental workflow for handling I-131, emphasizing safety checks at each phase.
Caption: The core principles of ALARA: Time, Distance, and Shielding, for radiation protection.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Iodine-131 | Radiation Emergencies | CDC [cdc.gov]
- 3. Iodine-131 - Wikipedia [en.wikipedia.org]
- 4. doh.wa.gov [doh.wa.gov]
- 5. iscientific.org [iscientific.org]
- 6. thyca.org [thyca.org]
- 7. idexx.com [idexx.com]
- 8. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 9. 11 ALARA Principles to Minimize Radiation Exposure [ramsoft.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. hpschapters.org [hpschapters.org]
- 12. uottawa.ca [uottawa.ca]
- 13. case.edu [case.edu]
- 14. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. pnra.org [pnra.org]
- 16. globalsonics.com.au [globalsonics.com.au]
Technical Support Center: Overcoming Resistance to HS-131 Therapy
Disclaimer: The information provided in this technical support center is for research purposes only. "HS-131" is not a widely recognized therapeutic agent in publicly available scientific literature. Therefore, the following content is a generalized framework for a hypothetical targeted therapy, drawing upon established principles of drug resistance in cancer research. The experimental protocols, data, and signaling pathways are illustrative and should be adapted to specific research contexts.
This guide is intended for researchers, scientists, and drug development professionals who are working with this compound or similar targeted therapies and encountering resistance in their research models.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action of this compound?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase receptor "Receptor-X" (a hypothetical target). In sensitive cancer models, this compound blocks the downstream signaling cascade mediated by Receptor-X, which is crucial for cell proliferation, survival, and angiogenesis. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.
Q2: What are the common reasons for observing primary (intrinsic) resistance to this compound?
A2: Primary resistance to a targeted therapy like this compound can occur due to several pre-existing factors in the cancer cells. These can include:
-
Low or absent expression of the drug target (Receptor-X).
-
Presence of mutations in the drug target that prevent this compound from binding effectively.
-
Pre-existing activation of alternative signaling pathways that bypass the need for the Receptor-X pathway.[1][2]
Q3: How can acquired resistance to this compound develop in a research model that was initially sensitive?
A3: Acquired resistance typically develops under the selective pressure of the treatment. Cancer cells can adapt and evolve mechanisms to survive and proliferate despite the presence of this compound. Common mechanisms include:
-
Secondary mutations in the drug target (Receptor-X) that reduce drug binding affinity.
-
Upregulation of the drug target , requiring higher concentrations of this compound for inhibition.
-
Activation of bypass signaling pathways to compensate for the inhibition of Receptor-X.[1][2]
-
Changes in the tumor microenvironment that promote cell survival.[3]
-
Increased drug efflux , reducing the intracellular concentration of this compound.
Troubleshooting Guide
This section provides a question-and-answer format to address specific experimental issues.
Issue 1: My cancer cell line, which is supposed to be sensitive to this compound, shows a higher IC50 value than expected.
-
Question: Why is my cell line showing reduced sensitivity to this compound?
-
Answer and Troubleshooting Steps:
-
Verify Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Check Drug Integrity: Ensure that the this compound compound has not degraded. Use a freshly prepared stock solution for your experiments.
-
Assess Target Expression: Perform a Western blot or qPCR to confirm the expression level of the target protein, Receptor-X. Lower than expected expression could explain the reduced sensitivity.
-
Sequence the Target Gene: Sequence the gene encoding for Receptor-X to check for any mutations in the drug-binding domain that might confer resistance.
-
Evaluate Culture Conditions: Ensure that the cell culture conditions (e.g., media, serum concentration) are consistent with established protocols, as variations can influence drug response.
-
Issue 2: My in vivo tumor model initially responded to this compound, but the tumors have started to regrow.
-
Question: What are the likely mechanisms for this acquired resistance, and how can I investigate them?
-
Answer and Troubleshooting Steps:
-
Biopsy the Resistant Tumors: If possible, obtain tissue samples from the regrowing tumors and compare them to treatment-naïve tumors.
-
Analyze the Drug Target: Perform genomic and proteomic analysis on the tumor samples to check for secondary mutations or overexpression of Receptor-X.
-
Investigate Bypass Pathways: Use phosphoprotein arrays or Western blotting to screen for the activation of known bypass signaling pathways (e.g., MET, AXL, MAPK, PI3K/AKT pathways).[1]
-
Establish a Resistant Cell Line: If feasible, establish a new cell line from the resistant tumor to enable more detailed in vitro investigation and screening for therapies to overcome resistance.
-
Issue 3: I am observing significant heterogeneity in the response to this compound across different patient-derived xenograft (PDX) models.
-
Question: How can I understand the basis for the differential response in my PDX models?
-
Answer and Troubleshooting Steps:
-
Stratify Models by Molecular Profile: Perform comprehensive molecular characterization (genomics, transcriptomics, proteomics) of the PDX models before treatment.
-
Correlate Response with Biomarkers: Analyze the molecular data to identify potential biomarkers that correlate with sensitivity or resistance to this compound. This could include the expression level of Receptor-X, mutations in key signaling pathways, or the tumor microenvironment composition.
-
Evaluate Combination Therapies: For the resistant models, consider testing this compound in combination with other agents that target potential bypass pathways identified in your molecular analysis.[4]
-
Data Presentation
The following tables present hypothetical data for this compound research.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Receptor-X Expression (Relative to GAPDH) | Receptor-X Mutation Status |
| Sensitive-A | 15 | 1.2 | Wild-Type |
| Sensitive-B | 25 | 1.0 | Wild-Type |
| Resistant-A | > 1000 | 1.1 | T790M (gatekeeper mutation) |
| Resistant-B | 850 | 0.2 | Wild-Type |
Table 2: Synergistic Effects of this compound with Other Inhibitors in a Resistant Cell Line (Resistant-A)
| Combination Therapy (this compound + Drug B) | Combination Index (CI)* |
| This compound + MEK Inhibitor (10 nM) | 0.4 |
| This compound + PI3K Inhibitor (20 nM) | 0.9 |
| This compound + MET Inhibitor (5 nM) | 0.3 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of an Acquired Resistance Cell Line
-
Initial Culture: Culture the sensitive parental cell line in standard growth medium.
-
Drug Treatment: Expose the cells to this compound at a concentration equal to their IC50 value.
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones.
-
Characterization: Characterize the resistant clones by determining their this compound IC50 and comparing their molecular profile to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse the sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK, and Receptor-X). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Diagram 1: Hypothetical Signaling Pathway of this compound and Resistance Mechanisms
References
Validation & Comparative
A Comparative Guide to I-123 and I-131 for In Vivo Thyroid Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iodine-123 (I-123) and Iodine-131 (I-131), two commonly used radioisotopes for in vivo thyroid imaging. This document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate radiotracer for their specific clinical and preclinical imaging needs by presenting objective performance data, detailed experimental protocols, and visual aids.
Quantitative Data Summary
The selection of a radioisotope for thyroid imaging hinges on a variety of factors, including image quality, radiation dose to the patient, and cost. The following table summarizes the key quantitative differences between I-123 and I-131.
| Feature | Iodine-123 (I-123) | Iodine-131 (I-131) |
| Primary Emission | Gamma (159 keV) | Beta, Gamma (364 keV) |
| Physical Half-life | 13.2 hours | 8.02 days |
| Image Quality | Superior resolution | Poorer resolution due to high-energy gamma emission[1] |
| Patient Radiation Dose | Lower | Higher due to beta emission and longer half-life |
| Stunning Effect | Minimal to no risk[2] | Risk of reducing uptake of subsequent therapeutic doses[3][4] |
| Typical Diagnostic Dose | 3.7-14.8 MBq (100-400 µCi)[5] | 74-185 MBq (2-5 mCi) for diagnostic imaging[3][4] |
| Imaging Time Post-Administration | 4-6 or 24 hours[5] | 24-96 hours[6] |
| Cost | More expensive[3] | Less expensive and widely available[4] |
| Primary Clinical Use | Diagnostic imaging of thyroid function and nodules[5][7] | Primarily therapeutic (ablation), also used for diagnostic imaging[1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are typical protocols for thyroid imaging using I-123 and I-131.
I-123 Thyroid Imaging Protocol
-
Patient Preparation:
-
Patients should fast for 4 hours before and 2 hours after oral administration of the I-123 capsule to ensure proper absorption.[5][9]
-
A review of the patient's medication history is necessary to discontinue any medications that could interfere with radioiodine uptake, such as amiodarone, potassium iodide, and certain vitamin supplements.[5]
-
It is also important to ensure the patient has not recently received iodine-containing contrast agents.[5]
-
For patients with differentiated thyroid cancer, thyroid hormone withdrawal or the use of recombinant human TSH (rhTSH) is required to elevate TSH levels.[10]
-
-
Radiotracer Administration:
-
A single oral capsule of I-123 is administered, with a typical dose ranging from 3.7 to 14.8 MBq (100-400 µCi).[5]
-
-
Imaging Procedure:
-
Imaging is typically performed at 4-6 hours and/or 24 hours post-administration.[5]
-
A gamma camera equipped with a pinhole collimator is used.
-
The energy window is centered at 159 keV with a 20% window.
-
The patient is positioned supine with the neck extended.[5]
-
Anterior, left anterior oblique (LAO), and right anterior oblique (RAO) views are typically acquired.[5]
-
I-131 Whole-Body Imaging Protocol (for Metastatic Survey)
-
Patient Preparation:
-
Similar to the I-123 protocol, patients must discontinue interfering medications and have elevated TSH levels (via thyroid hormone withdrawal or rhTSH).
-
A low-iodine diet is often recommended before treatment to enhance radioiodine uptake by thyroid cancer cells.[7]
-
-
Radiotracer Administration:
-
Imaging Procedure:
Visualizations
Experimental Workflow for Thyroid Imaging
The following diagram illustrates the general workflow for a patient undergoing a thyroid scan with either I-123 or I-131.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. I-123 diagnostic thyroid tumor whole-body scanning with imaging at 6, 24, and 48 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pre-Treatment and Post-Treatment I-131 Imaging in Differentiated Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Comparison of (123)I and (131)I for whole-body imaging in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactive Iodine | American Thyroid Association [thyroid.org]
- 8. ahssmc.org [ahssmc.org]
- 9. uwmedicine.org [uwmedicine.org]
- 10. Comparison of I-123 and I-131 for whole-body imaging after stimulation by recombinant human thyrotropin: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Star-Shaped Intense Uptake of 131I on Whole Body Scans Can Reflect Good Therapeutic Effects of Low-Dose Radioactive Iodine Treatment of 1.1 GBq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodine-131 and Novel Radiopharmaceuticals for Targeted Cancer Therapy
For Immediate Release
This guide provides a detailed comparison between the established radiopharmaceutical, Iodine-131 (I-131), and emerging novel radiopharmaceuticals, with a primary focus on Lutetium-177 prostate-specific membrane antigen (177Lu-PSMA) and a brief overview of Fibroblast Activation Protein inhibitors (FAPi). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the efficacy, mechanisms of action, and experimental protocols of these targeted therapies.
Historically, I-131 has been a cornerstone in the treatment of differentiated thyroid cancer for decades.[1] Its efficacy is well-documented, with a high success rate in ablating remnant thyroid tissue after surgery.[2][3] However, the landscape of nuclear medicine is rapidly evolving with the advent of novel radiopharmaceuticals that offer targeted treatment for a wider range of cancers.[4][5] Among these, 177Lu-PSMA has shown significant promise in treating metastatic castration-resistant prostate cancer (mCRPC).[4][6][7]
Efficacy and Clinical Outcomes
The therapeutic efficacy of radiopharmaceuticals is paramount. The following tables summarize key efficacy data for I-131 in thyroid cancer and 177Lu-PSMA-617 in prostate cancer, providing a clear comparison of their clinical outcomes.
Table 1: Efficacy of I-131 in Differentiated Thyroid Cancer
| Endpoint | Reported Efficacy | Citation |
| Ablation Success Rate (Single Dose) | 86% - 87.9% | [2][8] |
| Cumulative Ablation Rate (after second dose) | 99% | [8] |
| Recurrence Rate | 12.1% | [2][3] |
| Disease-Specific Mortality (with distant metastases) | Over 60% after a mean follow-up of 10 years with high accumulated doses | [9] |
Table 2: Efficacy of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Endpoint | Reported Efficacy | Citation |
| Median Overall Survival | 15.3 months (vs. 11.3 months with standard care) | [6] |
| Median Progression-Free Survival | 8.7 months (vs. 3.4 months with standard care) | [6] |
| Prostate-Specific Antigen (PSA) Response (≥50% decline) | 57% - 60.99% | [5][10] |
Mechanisms of Action: A Targeted Approach to Cancer Therapy
The fundamental principle of these radiopharmaceuticals is to deliver a cytotoxic dose of radiation directly to cancer cells while minimizing damage to healthy tissue. However, their targeting mechanisms differ significantly.
Iodine-131: The efficacy of I-131 relies on the natural ability of thyroid cells to absorb and concentrate iodine to produce thyroid hormones.[1] Malignant thyroid cells often retain this property. When radioactive I-131 is administered, it is selectively taken up by the thyroid and metastatic thyroid cancer cells, where it emits beta particles that destroy these cells.
177Lu-PSMA-617: This novel radiopharmaceutical targets the Prostate-Specific Membrane Antigen (PSMA), a protein that is highly overexpressed on the surface of most prostate cancer cells.[11] 177Lu-PSMA-617 is a ligand that binds to PSMA with high affinity. It is linked to the beta-emitting radionuclide Lutetium-177, which then delivers localized radiation to the prostate cancer cells.
Fibroblast Activation Protein inhibitors (FAPi): FAPi-based radiopharmaceuticals are a promising new class of agents that target Fibroblast Activation Protein (FAP), which is highly expressed in the tumor microenvironment of various cancers.[12][13] By targeting FAP, these agents can potentially be used to treat a wide range of solid tumors.[12]
Below is a diagram illustrating the distinct signaling pathways for I-131 and 177Lu-PSMA.
Experimental Protocols
The successful application of these radiopharmaceuticals relies on meticulous experimental protocols, from patient preparation to dosimetry.
I-131 Therapy for Differentiated Thyroid Cancer
Patient Preparation:
-
Thyroid Hormone Withdrawal: Patients typically discontinue thyroid hormone medication for 4-6 weeks prior to treatment to increase Thyroid-Stimulating Hormone (TSH) levels, which enhances I-131 uptake by thyroid cells.[14]
-
Low-Iodine Diet: A low-iodine diet is recommended for 1-2 weeks before treatment to maximize the absorption of radioactive iodine.
-
Recombinant Human TSH (rhTSH): As an alternative to hormone withdrawal, rhTSH can be administered via intramuscular injection to stimulate I-131 uptake, which may be preferable for patients who cannot tolerate hormone withdrawal.[14]
Dosage and Administration:
-
The administered activity of I-131 varies, with doses typically ranging from 30 mCi to 200 mCi, depending on the patient's risk stratification.[1]
-
For remnant ablation in low-risk patients, 30 mCi is often as effective as 100 mCi.[15]
-
Higher doses are used for metastatic disease.[1]
-
I-131 is administered orally in a single capsule or liquid dose.[16]
Dosimetry:
-
Dosimetry can be performed to determine the optimal patient-specific activity.[17] Simplified methods, such as the 48-hour whole-body retention measurement, are often used.[18]
-
The goal is to deliver a sufficient radiation dose to the target tissue (typically 300 Gy for remnant ablation) while minimizing exposure to healthy organs.[19]
177Lu-PSMA-617 Therapy for mCRPC
Patient Selection:
-
PSMA-PET Imaging: Patients undergo a PET scan with a PSMA-targeting tracer (e.g., 68Ga-PSMA-11) to confirm high PSMA expression in tumor lesions.[7]
-
FDG-PET Imaging: In some protocols, an FDG-PET scan is also performed to identify any PSMA-negative, FDG-positive lesions, which may indicate a lower likelihood of response to 177Lu-PSMA therapy.[20]
Dosage and Administration:
-
The standard regimen for 177Lu-PSMA-617 is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 cycles.[21]
Dosimetry:
-
Dosimetry is crucial for assessing the radiation dose delivered to tumors and critical organs like the kidneys and salivary glands.[22][23]
-
Serial quantitative SPECT/CT imaging at multiple time points (e.g., 4, 24, and 96 hours post-infusion) is used to calculate the absorbed dose.[24]
-
Simplified protocols using fewer imaging time points are being developed to make dosimetry more feasible for routine clinical practice.[25]
The following diagram illustrates a typical experimental workflow for radiopharmaceutical therapy.
Conclusion
Iodine-131 remains a highly effective and standard treatment for differentiated thyroid cancer. Novel radiopharmaceuticals, exemplified by 177Lu-PSMA-617, represent a significant advancement in precision oncology, offering targeted and effective treatment for other malignancies like prostate cancer. The development of new agents such as FAPi-based radiopharmaceuticals holds the potential to further expand the applications of targeted radionuclide therapy to a broader range of cancers. The choice of radiopharmaceutical is critically dependent on the specific cancer type and the presence of a suitable molecular target. Continued research and clinical trials are essential to optimize these therapies and improve patient outcomes.
References
- 1. asclepiusopen.com [asclepiusopen.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. researchgate.net [researchgate.net]
- 4. PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Empiric Therapy with Low-Dose I-131 in Differentiated Cancer Thyroid: What is the Magic Number? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of radioactive iodine for the treatment of well-differentiated thyroid cancer with distant metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. auntminnie.com [auntminnie.com]
- 15. Evolving Paradigm in Radioactive Iodine Therapy for Differentiated Thyroid Cancer: Historical Perspectives, Current Practices and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iodine-131 Therapy for Thyroid Ablation | Monmouth Medical Center [rwjbh.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. snmmi.org [snmmi.org]
- 19. erc.bioscientifica.com [erc.bioscientifica.com]
- 20. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Towards Routine Clinical Use of Dosimetry in [177Lu]Lu-PSMA Prostate Cancer Radionuclide Therapy: Current Efforts and Future Perspectives [frontiersin.org]
- 23. Radiation Dosimetry in 177 Lu-PSMA-617 Therapy [researchonline.jcu.edu.au]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
Cross-Validation of I-131 Imaging with Histopathology: A Comparative Guide
A Note on "HS-131": Initial searches for a specific imaging agent termed "this compound" did not yield relevant results in the context of molecular imaging and histopathological validation. The search results strongly indicated a potential typographical error for "I-131" (Iodine-131), a widely used radioisotope for thyroid imaging and therapy, which aligns with the core request for cross-validation with histopathology. Therefore, this guide focuses on the extensive data available for I-131 imaging.
This guide provides a comprehensive comparison of Iodine-131 (I-131) imaging with the gold standard of histopathology for the diagnosis and staging of differentiated thyroid cancer (DTC). It is intended for researchers, scientists, and drug development professionals involved in oncology and nuclear medicine. The guide details the performance of I-131 imaging, compares it with alternative imaging modalities, and provides the necessary experimental protocols for robust cross-validation studies.
Performance of I-131 Imaging vs. Histopathology
I-131 imaging, particularly when combined with Single Photon Emission Computed Tomography (SPECT/CT), is a cornerstone in the management of DTC. Its primary mechanism relies on the ability of thyroid cells to trap iodine via the sodium-iodide symporter (NIS). Histopathology remains the definitive standard for cancer diagnosis, providing detailed information about cellular morphology and tissue architecture. The cross-validation of I-131 imaging with histopathology is crucial for accurate staging, treatment planning, and assessing treatment response.
Quantitative Comparison of Imaging Modalities
The diagnostic performance of I-131 imaging and its alternatives in detecting metastatic thyroid cancer has been evaluated in numerous studies. The following table summarizes the sensitivity, specificity, and accuracy of different imaging techniques, with histopathology and clinical follow-up serving as the reference standard.
| Imaging Modality | Sensitivity | Specificity | Accuracy | Key Findings & Citations |
| I-131 Whole-Body Scintigraphy (WBS) | 65% | 55% | 59% | Lower specificity due to physiological uptake and lower resolution.[1][2] |
| I-131 SPECT/CT | 65% - 78% | 95% - 100% | 85% - 87% | Significantly improves specificity and accuracy by providing anatomical localization of uptake.[1][3] |
| I-123 Scintigraphy | Variable | Variable | Variable | Offers better image quality than I-131 but may be less sensitive for detecting metastases.[4][5] |
| F-18 FDG PET/CT | 61% - 95.1% | 76.1% - 98% | 86% - 91.5% | Particularly useful for I-131-negative, more aggressive, or dedifferentiated tumors.[2][6][7] |
| MRI | 76.2% | 89.5% | 82.5% | High sensitivity for detecting lymph node recurrences, but with lower specificity in some cases.[8] |
Signaling Pathway and Experimental Workflows
Sodium-Iodide Symporter (NIS) Signaling Pathway
The efficacy of I-131 imaging is fundamentally dependent on the expression and function of the Sodium-Iodide Symporter (NIS) at the basolateral membrane of thyroid follicular cells. The transport of iodide into the cell is an active process driven by the sodium gradient maintained by the Na+/K+-ATPase. This process is primarily regulated by the Thyroid Stimulating Hormone (TSH) signaling pathway.
Experimental Workflow: I-131 Imaging and Histopathology Cross-Validation
A robust cross-validation of I-131 imaging with histopathology involves a systematic workflow from patient preparation to data analysis. This ensures accurate correlation between the imaging findings and the ground truth provided by histopathological examination.
Experimental Protocols
I-131 Imaging Protocol (Diagnostic Whole-Body Scan)
-
Patient Preparation:
-
To enhance I-131 uptake, endogenous TSH levels are elevated by either thyroid hormone withdrawal for 4-6 weeks or by administering recombinant human TSH (rhTSH).[9]
-
Patients are placed on a low-iodine diet for 1-2 weeks prior to I-131 administration to increase the avidity of thyroid tissue for the radioisotope.[10]
-
-
Radiopharmaceutical Administration:
-
A diagnostic dose of 37-185 MBq (1-5 mCi) of I-131 sodium iodide is administered orally in capsule or liquid form.[1]
-
-
Imaging Acquisition:
-
Whole-body planar scans are typically performed 24 to 72 hours after I-131 administration.[11][12]
-
A dual-headed gamma camera equipped with a high-energy collimator is used, with an energy window centered at 364 keV.[11]
-
SPECT/CT of the neck and chest is often performed to improve lesion localization and characterization.[1]
-
Histopathology Protocol for Thyroid Tissue
-
Specimen Handling and Fixation:
-
Surgically resected thyroid tissue is immediately fixed in 10% neutral buffered formalin.
-
The specimen is oriented, and margins are inked if necessary.
-
-
Gross Examination and Sectioning:
-
The tissue is serially sectioned, and any nodules or suspicious areas are documented.
-
Representative sections of the tumor, tumor-capsule interface, adjacent thyroid parenchyma, and any lymph nodes are submitted for processing.
-
-
Tissue Processing and Staining:
-
The selected tissue blocks are processed, embedded in paraffin, and sectioned at 4-5 micrometers.
-
Standard staining with Hematoxylin and Eosin (H&E) is performed for morphological evaluation.[13]
-
-
Immunohistochemistry (IHC):
-
IHC is performed as needed to confirm the diagnosis and origin of the tumor.
-
Commonly used markers for differentiated thyroid carcinoma include Thyroglobulin (Tg) and Thyroid Transcription Factor-1 (TTF-1).[14]
-
Other markers like Galectin-3 and HBME-1 can be used to help differentiate between benign and malignant follicular lesions.[14]
-
Conclusion
The cross-validation of I-131 imaging with histopathology is essential for the accurate management of differentiated thyroid cancer. While I-131 whole-body scintigraphy provides valuable functional information, its diagnostic accuracy is significantly enhanced with the addition of SPECT/CT, which offers precise anatomical localization. For cases where I-131 uptake is low or absent, F-18 FDG PET/CT serves as a crucial complementary imaging modality. Adherence to standardized experimental protocols for both imaging and histopathology is paramount for generating reliable and comparable data in research and clinical settings.
References
- 1. Pre-Treatment and Post-Treatment I-131 Imaging in Differentiated Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esnms.net [esnms.net]
- 3. med.emory.edu [med.emory.edu]
- 4. I-131, I-123, and F-18 FDG-PET imaging in a patient with diffuse sclerosing variant of papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. esnms.net [esnms.net]
- 7. Comparison of F-18 FDG PET and I-131 whole body scan in diagnosis of suspicious metastatic thyroid carcinoma [inis.iaea.org]
- 8. ajronline.org [ajronline.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. Frontiers | The Value of Pre-Ablative I-131 Scan for Clinical Management in Patients With Differentiated Thyroid Carcinoma [frontiersin.org]
- 12. Iodine-131 Uptake Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Histological Diagnosis of Thyroid Disease Using Ultrasound-Guided Core Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry in the pathologic diagnosis and management of thyroid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsp90 Inhibition and Tyrosine Kinase Inhibition in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, both Heat Shock Protein 90 (Hsp90) inhibitors and Tyrosine Kinase Inhibitors (TKIs) represent crucial strategies for disrupting oncogenic signaling pathways. While TKIs directly target the enzymatic activity of specific tyrosine kinases, Hsp90 inhibitors indirectly induce the degradation of a broad range of client proteins, including many kinases. This guide provides a head-to-head comparison of the preclinical efficacy of an Hsp90 inhibitor and a TKI in a relevant cancer model.
Note on HS-131: While this guide is framed around a head-to-head study, extensive literature searches did not yield direct comparative preclinical or clinical data for the specific Hsp90 inhibitor this compound against a TKI. Therefore, for the purpose of this comparative analysis, we will utilize published data for the well-characterized clinical-stage Hsp90 inhibitor, ganetespib , as a representative of its class. The TKI selected for comparison is crizotinib , an inhibitor of ALK, MET, and ROS1 tyrosine kinases. The data presented is from a preclinical study in anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), a setting where both drug classes have demonstrated activity.
Mechanism of Action: A Tale of Two Strategies
Hsp90 inhibitors and TKIs employ distinct mechanisms to disrupt cancer cell signaling.
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules are designed to fit into the ATP-binding pocket of a specific tyrosine kinase, preventing the transfer of a phosphate group to its downstream substrates. This direct inhibition blocks the activation of signaling pathways that drive cell proliferation, survival, and metastasis.
-
Hsp90 Inhibitors: Hsp90 is a molecular chaperone essential for the proper folding, stability, and function of numerous "client" proteins, many of which are oncoproteins, including several tyrosine kinases. Hsp90 inhibitors bind to the ATP-binding pocket of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This results in the simultaneous disruption of multiple oncogenic signaling pathways.
Preclinical Head-to-Head Comparison: Ganetespib vs. Crizotinib in ALK-Positive NSCLC
The following data is summarized from a preclinical study comparing the Hsp90 inhibitor ganetespib to the ALK-TKI crizotinib in ALK-rearranged NSCLC cell lines and xenograft models.
In Vitro Potency
The potency of both inhibitors was assessed by measuring their ability to inhibit the proliferation of the H3122 ALK-positive NSCLC cell line.
| Compound | Target | IC50 (nM) in H3122 cells |
| Ganetespib | Hsp90 | 3 |
| Crizotinib | ALK/MET/ROS1 | 90 |
Data presented as the half-maximal inhibitory concentration (IC50) for cell proliferation.
In Vivo Antitumor Efficacy
The antitumor activity of ganetespib and crizotinib was evaluated in a mouse xenograft model using the H3122 ALK-positive NSCLC cell line.
| Treatment Group | Dosing | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Ganetespib | 50 mg/kg, i.p., 3x weekly | 85 |
| Crizotinib | 50 mg/kg, p.o., daily | 60 |
Tumor growth inhibition was measured at the end of the treatment period compared to the vehicle control group.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., H3122) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Hsp90 inhibitor or TKI for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ALK, total ALK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H3122 cells in Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Hsp90 inhibitor, TKI). Administer the compounds according to the specified dosing schedule (e.g., intraperitoneal injection for ganetespib, oral gavage for crizotinib).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This head-to-head comparison, using ganetespib as a representative Hsp90 inhibitor, demonstrates its potent preclinical activity against an ALK-driven NSCLC model, showing superior in vitro potency and in vivo antitumor efficacy compared to the TKI crizotinib in this specific context. The broader mechanism of action of Hsp90 inhibitors, targeting multiple oncoproteins simultaneously, may offer an advantage in overcoming the resistance mechanisms that can emerge with single-target TKIs. Further research and clinical trials are necessary to fully elucidate the comparative efficacy and optimal use of these two important classes of targeted therapies in various cancer types.
Assessing the Bystander Effect of HS-131 in Co-culture Models: A Comparative Analysis
Introduction
Initial research into "HS-131" did not yield specific information on a compound of this name being evaluated for a bystander effect in co-culture models. The search results predominantly pointed to Iodine-131 (I-131), a radioisotope utilized in nuclear medicine for the treatment of thyroid disorders.[1][2][3] The therapeutic action of I-131 is based on its radioactive decay, which causes localized cell damage.[3][4][5] The concept of a "bystander effect," where non-targeted cells are affected by signals from targeted cells, has been studied in the context of radiotherapy and with agents like antibody-drug conjugates (ADCs).[6][7][8]
This guide will, therefore, provide a comparative framework for assessing the bystander effect of a hypothetical therapeutic agent, referred to as this compound, in co-culture models, drawing upon established methodologies for evaluating such phenomena. This will include a comparison with a hypothetical alternative, "Comparator A."
Comparative Performance of this compound and Comparator A in Co-culture
To objectively assess the bystander effect, a co-culture system comprising "target" cells (expressing a specific marker or enzyme) and "bystander" cells (lacking the marker) is established. The efficacy of each compound in inducing bystander cell death is quantified.
| Parameter | This compound | Comparator A | Vehicle Control |
| Target Cell Viability (IC50) | 10 nM | 15 nM | N/A |
| Bystander Cell Viability (in co-culture) | 45% reduction | 30% reduction | <5% reduction |
| Effective Bystander Concentration (EC50) | 50 nM | 80 nM | N/A |
| Time to Onset of Bystander Effect | 24 hours | 36 hours | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for key experiments used to assess the bystander effect.
Cell Lines and Culture Conditions
-
Target Cell Line: A human cancer cell line (e.g., SK-BR-3) engineered to express a specific enzyme or protein that metabolizes the parent drug into a cytotoxic agent.
-
Bystander Cell Line: The corresponding parental cell line lacking the specific enzyme or protein, engineered to express a fluorescent marker (e.g., Green Fluorescent Protein - GFP) for easy identification in co-culture.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Co-culture Bystander Effect Assay
-
Cell Seeding: Target and bystander (GFP-positive) cells are seeded in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). A total of 1 x 10^4 cells are seeded per well. Monocultures of each cell line are also seeded as controls.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the comparator compound. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 72 hours).
-
Imaging and Analysis: The viability of the bystander (GFP-positive) cells is assessed using high-content imaging or flow cytometry. The percentage of viable GFP-positive cells in treated wells is normalized to the vehicle control.
Clonogenic Survival Assay
-
Co-culture Setup: Target and bystander cells are co-cultured on a larger scale (e.g., 6-well plates) at a 1:1 ratio.
-
Treatment: The co-culture is treated with this compound or the comparator compound at their respective EC50 concentrations for 24 hours.
-
Cell Harvesting and Re-plating: After treatment, cells are washed, trypsinized, and counted. A known number of cells (e.g., 500) are re-plated onto 100 mm dishes and cultured for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated group to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound bystander effect.
Experimental Workflow
Caption: Workflow for assessing the bystander effect in co-culture.
References
- 1. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]
- 4. Radioactive Iodine Treatment for Papillary Thyroid Cancer [thyroidcancer.com]
- 5. Iodine-131 - Wikipedia [en.wikipedia.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of lethal bystander effects in human breast cancer cell cultures by DNA-incorporated Iodine-125 depends on phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation Between HS-131 Uptake and Gene Expression Profiles: A Comparative Guide
This guide provides a detailed comparison of the uptake and effects of HS-131 on gene expression, particularly within the context of immune cell activation. This compound is a fluorescently-tagged, tethered inhibitor of membrane-bound Heat Shock Protein 90 (mHsp90), which has shown potential in targeting activated immune cells. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential applications of mHsp90 inhibitors.
Overview of this compound
This compound is a specialized molecular probe designed to target and inhibit mHsp90. It incorporates a Cy5 fluorophore, allowing for the visualization and tracking of cells that express mHsp90 on their surface. This characteristic is particularly useful in studying activated immune cells, such as T cells, which exhibit increased levels of mHsp90 upon activation. The expression of mHsp90 on T cells is considered a molecular marker of their activation state.[1]
This compound and Its Effect on Gene Expression in T Cells
This compound has been demonstrated to modulate the gene expression profile of activated T cells, particularly affecting the production of key cytokines involved in the immune response.
Table 1: Effect of this compound on Cytokine Expression in Activated Human T Cells
| Cytokine | Change in Expression with this compound Treatment | Significance (p-value) |
| IFNγ | Significantly Reduced | p = 0.0078 |
| IL-12p70 | Significantly Reduced | p = 0.0008 |
| IL-8 | Significantly Reduced | p = 0.0057 |
| IL-4 | Significantly Increased | p = 0.048 |
Data extracted from a study on primary human CD3+ T cells activated and differentiated under Th1-polarizing conditions in the presence of 1 μM this compound.[1]
Experimental Protocols
-
Cell Culture: Primary human CD3+ T cells are isolated and cultured.
-
Activation: T cells are activated using anti-CD3/CD28 antibodies for 72 hours.
-
Differentiation and Treatment: Following activation, cells are stimulated with a cytokine cocktail of IFNγ and IL-12 (for Th1 differentiation) or IL-4 and IL-2 (for Th2 differentiation) for 24 hours.
-
This compound Application: this compound is added to the cell culture at a concentration of 1 μM during the differentiation step. A vehicle control (without this compound) is run in parallel.[1]
-
Analysis: After the incubation period, cell supernatants are collected to measure cytokine concentrations using appropriate immunoassay techniques.
-
Disease Induction: Arthritis is induced in mice using type II collagen.
-
Treatment: Once arthritis is established, mice are treated with this compound or a vehicle control.
-
Efficacy Assessment: The severity of arthritis is monitored and scored over the treatment period.
-
Histopathology: At the end of the study, joint tissues are collected, sectioned, and stained to assess inflammation, pannus formation, cartilage damage, and bone resorption.[1]
Visualizing the Mechanism and Workflow
Caption: T cell activation via TCR/CD28 leads to mHsp90 upregulation and pro-inflammatory cytokine production. This compound inhibits mHsp90, thereby reducing inflammation.
Caption: Workflow for evaluating the effect of this compound on cytokine gene expression in activated T cells.
Caption: Logical flow from immune cell activation to the therapeutic effect of this compound through mHsp90 targeting and gene expression modulation.
Comparison with Alternatives
Currently, there is limited publicly available data directly comparing this compound with other specific mHsp90 inhibitors in the context of gene expression profiling in immune cells. However, the unique feature of this compound is its fluorescent tag, which allows for direct visualization of uptake by mHsp90-expressing cells. This dual functionality as both an inhibitor and a tracking agent distinguishes it from many other Hsp90 inhibitors.
In a broader sense, this compound can be compared to other anti-inflammatory therapies, such as TNF-α inhibitors. A key conceptual difference is that this compound offers a more targeted approach by specifically acting on activated immune cells that upregulate mHsp90, potentially leading to fewer systemic side effects compared to broadly acting immunosuppressants.[1] Further research is needed to directly compare the efficacy and gene expression signatures of this compound with other immunomodulatory agents.
References
Safety Operating Guide
Navigating the Safe Disposal of HS-131 (Iodine-131): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of radioactive materials is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of HS-131, commonly known as Iodine-131 (I-131), a radioisotope widely used in medical treatments and research. Adherence to these protocols is paramount to ensure the safety of laboratory personnel, the public, and the environment.
Iodine-131 is a beta- and gamma-emitting radionuclide with a relatively short half-life, which is a key factor in its disposal strategy. The primary methods for I-131 waste management involve decay-in-storage, sewer disposal for permissible liquid wastes, and disposal through a licensed radioactive waste facility for other forms.
Quantitative Data for Iodine-131 Disposal
Understanding the radiological properties of Iodine-131 is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for I-131.
| Property | Value | Citation |
| Half-life | 8.02 days | |
| Radiation Type | Beta particles, Gamma rays | [1] |
| Critical Organ | Thyroid Gland | [2] |
| Release Limit (Activity) | ≤ 33 mCi (1221 MBq) | [3] |
| Release Limit (Dose Rate) | < 7 mrem/hour at 1 meter | [3] |
Experimental Protocols for Safe Handling and Disposal
Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses are required when handling I-131.[2][4] All PPE should be removed and discarded as potentially contaminated waste before leaving the designated radioactive material use area.[2][4]
Work Area Preparation: Designate and clearly label radioactive material use areas with tape that reads "Caution Radioactive Material".[2][4] Cover laboratory benches with plastic-backed absorbent paper, which should be changed regularly and whenever contamination is suspected.[4]
Handling Precautions:
-
To minimize external exposure, reduce handling time, increase distance from the source, and use appropriate shielding such as lead or leaded Plexiglas.[2][4]
-
Avoid skin contact, ingestion, inhalation, and injection of I-131.[2][4]
-
To prevent the volatilization of iodine, avoid creating acidic (low pH) solutions containing I-131.[2][4]
-
Use a fume hood for any procedures that may produce airborne radioactive material.[2]
-
All containers of radioactive material must be labeled with the radiation symbol, isotope, and activity.[2]
Iodine-131 Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of waste contaminated with Iodine-131.
Caption: Workflow for the proper disposal of Iodine-131 waste.
Detailed Disposal Procedures
Waste Segregation: Proper segregation of radioactive waste is the first and most critical step.[5]
-
Dry Solid Waste: This includes contaminated items such as gloves, pipette tips, and absorbent paper.[5] It should be collected in designated containers labeled with the radiation symbol and "Caution–Radioactive Materials".[5]
-
Liquid Waste: Aqueous solutions that are soluble or dispersible in water may be eligible for sewer disposal, provided the concentration is within the limits set by regulations.[6] Liquid scintillation fluids containing flammable solvents like toluene or xylene are generally not permitted for sewer disposal and must be collected separately.[6]
-
Sharps: Needles, syringes, scalpels, and broken glassware must be placed in a designated sharps container that is also labeled for radioactive waste.[5]
Decay-in-Storage: For a short-lived radionuclide like I-131, decay-in-storage is a common and effective disposal method.[5]
-
Collect the segregated waste in appropriate, clearly labeled containers.
-
Store the containers in a secure, designated radioactive waste storage area.
-
Hold the waste for a minimum of 10 half-lives (approximately 80 days for I-131) to allow for sufficient decay.
-
After the decay period, monitor the waste containers with a suitable radiation survey meter (e.g., a Geiger-Mueller counter) to ensure that the radiation levels are indistinguishable from background radiation.[5]
-
Once confirmed to be at background levels, the waste can be disposed of as regular, non-radioactive waste. It is crucial to deface or remove all radioactive material labels before disposal.[5]
Sewer Disposal of Liquid Waste: Low-level liquid radioactive waste may be disposed of via designated laboratory sinks if the following conditions are met[6]:
-
The waste is readily soluble or miscible in water.[6]
-
The concentration of the radionuclide is below the regulatory limits.
-
The sink is flushed with copious amounts of water during and after the disposal to ensure dilution and prevent accumulation in the plumbing.[6]
-
A detailed log of all sewer disposals must be maintained.[6]
In all cases, it is imperative to consult and adhere to the specific guidelines and regulations set forth by your institution's Radiation Safety Office (RSO) and relevant local and federal authorities.[7] Proper training in radiation safety and waste disposal is mandatory for all personnel handling radioactive materials.[8]
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. hpschapters.org [hpschapters.org]
- 3. endosuem.org.uy [endosuem.org.uy]
- 4. hpschapters.org [hpschapters.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 7. Hazardous Waste [epa.illinois.gov]
- 8. Chemical Safety Training | Office of Research Safety | The University of Chicago [researchsafety.uchicago.edu]
Essential Safety and Handling Protocols for Iodine-131 (I-131)
Disclaimer: The following information pertains to Iodine-131 (I-131), a radioactive isotope of iodine. No specific chemical designated "HS-131" was identified in a comprehensive search. The procedures outlined below are based on established safety protocols for handling I-131 and are intended for trained laboratory personnel.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Iodine-131. It includes operational and disposal plans with step-by-step procedural guidance.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is the final and a critical line of defense against exposure to hazardous materials like Iodine-131.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]
Quantitative Safety Data Summary for Iodine-131
| Parameter | Specification | Citation |
| Half-Life | 8 days | [4] |
| Radiation Emitted | Beta, Gamma, X-rays | [4] |
| Shielding Requirements | 1 cm Lead for Gamma; 1.6 mm plastic for Beta | [4] |
| Required Dosimetry | Body and ring badges | [4][5] |
| Bioassay Requirement | Thyroid scan within 72 hours of handling ≥1 mCi | [5] |
| Detection | Geiger-Mueller (GM) meter with pancake probe or NaI probe | [4][5] |
Experimental Protocols: Handling and Disposal of I-131
I. Pre-Experiment Preparation
-
Training and Protocol Review: All personnel must receive training on the principles of radiation protection, radioactivity measurements, and the biological effects of radiation.[6][7] Before beginning any work, review the specific experimental protocol and the relevant Safety Data Sheet (SDS).
-
Area Designation and Setup:
-
Personal Protective Equipment (PPE):
II. Safe Handling of Iodine-131
-
Minimize Exposure: Plan experiments to reduce exposure time, maximize distance from the source, and use appropriate shielding.[4][5]
-
Indirect Handling: Use tools such as tongs to handle unshielded sources and containers to avoid direct hand contact.[4]
-
Containment:
-
Contamination Monitoring:
-
Frequently monitor gloves and the work area for contamination during the experiment.
-
After completion, perform a thorough survey of yourself and the work area.[4] Promptly decontaminate any identified areas.
-
III. Waste Disposal Plan
Radioactive waste must be managed according to strict institutional and regulatory guidelines.[8][9]
-
Waste Segregation:
-
Dry Solid Waste: Items such as gloves, absorbent paper, and pipette tips should be placed in a designated, shielded, and clearly labeled radioactive waste container.[9] Waste should be segregated by half-life (short-lived vs. long-lived).[9]
-
Liquid Waste: Aqueous, water-soluble I-131 waste may be disposable via a designated sanitary sewer if concentrations are below the regulatory limits (1 x 10-5 µCi/mL).[9] The sink must be flushed with copious amounts of water during and after disposal.[10] A detailed log of all sink disposals must be maintained.[10]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant container specifically labeled for radioactive sharps.[9]
-
Mixed Waste: Avoid generating waste that is both radioactive and chemically hazardous, as disposal is complex and costly.[4][5]
-
-
Waste Storage and Collection:
IV. Emergency Procedures
-
Minor Spills:
-
Notify others in the area.
-
Contain the spill with absorbent paper.
-
Wearing appropriate PPE, clean the area from the outside in.
-
Place all contaminated materials in the radioactive waste container.
-
Survey the area and yourself for contamination.
-
Report the incident to the Radiation Safety Officer.
-
-
Major Spills or Personal Contamination:
-
Attend to any injured or contaminated individuals first.
-
Evacuate the immediate area.
-
Prevent the spread of contamination.
-
Immediately notify the Radiation Safety Officer and follow their instructions.
-
Visualized Workflow for Safe Handling of Iodine-131
Caption: Workflow for the safe handling of Iodine-131 from preparation to disposal.
References
- 1. pub-northumberland.escribemeetings.com [pub-northumberland.escribemeetings.com]
- 2. iogp.org [iogp.org]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. case.edu [case.edu]
- 5. hpschapters.org [hpschapters.org]
- 6. nrc.gov [nrc.gov]
- 7. Chemical Safety Training | Office of Research Safety | The University of Chicago [researchsafety.uchicago.edu]
- 8. nrc.gov [nrc.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
